AS-605240
Description
Properties
IUPAC Name |
(5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648450-29-7 | |
| Record name | AS-605240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648450297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AS-605240 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRW063UT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AS-605240: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information is compiled from various preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its biological effects through the specific inhibition of PI3Kγ, a member of the Class IB PI3K family. PI3Kγ is primarily expressed in hematopoietic cells and plays a crucial role in signaling pathways that govern immune and inflammatory responses. The inhibitory activity of this compound is isoform-selective, demonstrating significantly higher potency for PI3Kγ compared to other Class I PI3K isoforms (α, β, and δ).[1][2]
Biochemical Potency and Selectivity
The inhibitory potency of this compound against PI3K isoforms has been quantified in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its efficacy and selectivity.
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |
| IC50 | 8 nM | 60 nM | 270 nM | 300 nM | [1][2] |
| Ki | 7.8 nM | Not Reported | Not Reported | Not Reported | [1][2] |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.
As the data indicates, this compound is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective for PI3Kγ than for PI3Kα in cell-free assays.[1]
Signaling Pathway
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3Kγ catalytic subunit (p110γ). This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling cascade is central to the pharmacological effects of this compound.
Cellular and In Vivo Effects
The inhibition of the PI3Kγ pathway by this compound translates into a range of cellular and in vivo effects, primarily impacting inflammatory and immune processes.
Inhibition of Akt/PKB Phosphorylation
A hallmark of this compound activity is the dose-dependent inhibition of Akt/PKB phosphorylation. In RAW 264.7 mouse macrophages, this compound inhibits C5a-mediated PKB phosphorylation with an IC50 of 90 nM.[2] It also blocks MCP-1-induced PKB phosphorylation in bone marrow-derived monocytes (BMDMs).[1]
| Cell Type | Stimulus | Effect | IC50 / Concentration | Reference |
| RAW 264.7 Macrophages | C5a | Inhibition of PKB phosphorylation | 90 nM | [2] |
| Bone Marrow-Derived Monocytes | MCP-1 | Blockade of PKB phosphorylation | 1 µM | [1] |
Table 2: Effect of this compound on Akt/PKB Phosphorylation.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical models.
-
Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, oral administration of this compound (50 mg/kg) suppressed joint inflammation and damage.[1]
-
Pulmonary Fibrosis: In a rat model of bleomycin-induced pulmonary fibrosis, this compound (25 and 50 mg/kg) reduced the total cell count, as well as the numbers of macrophages, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF). It also significantly decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the BALF.[2]
| Disease Model | Animal | Dosage | Key Findings | Reference |
| Collagen-Induced Arthritis | Mouse | 50 mg/kg (p.o.) | Suppressed joint inflammation and damage | [1] |
| Bleomycin-Induced Pulmonary Fibrosis | Rat | 25 and 50 mg/kg | Reduced inflammatory cell infiltration and cytokine levels in BALF | [2] |
Table 3: In vivo anti-inflammatory efficacy of this compound.
Effects on Osteoclastogenesis
Recent studies have highlighted a role for this compound in bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the PI3K/Akt-c-Fos/NFATc1 signaling pathway, which is crucial for osteoclast formation.[3][4] In vitro, this compound inhibits RANKL-induced osteoclast differentiation from bone marrow macrophages (BMMs).[3]
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3Kγ.
Methodology:
-
Recombinant human PI3Kγ (100 ng) is incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate, and 15 µM ATP with γ[³³P]ATP.[2]
-
Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are added as the substrate.[2]
-
The reaction is initiated in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
After incubation at room temperature, the kinase reaction is terminated by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads.[2]
-
The amount of radiolabeled product is quantified by scintillation counting to determine the level of PI3Kγ inhibition.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Methodology:
-
Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.[1]
-
A booster immunization is typically given 21 days after the primary immunization.
-
This compound (e.g., 50 mg/kg) or vehicle is administered orally once daily, starting from the day of the booster immunization.[1]
-
The development and severity of arthritis are monitored by clinical scoring of paw swelling and inflammation.
-
At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Bleomycin-Induced Pulmonary Fibrosis in Rats
This model is used to study the pathogenesis of pulmonary fibrosis and to test potential anti-fibrotic therapies.
Methodology:
-
Male Wistar rats are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound (e.g., 25 or 50 mg/kg) or vehicle is administered orally once daily, starting from the day of bleomycin instillation.[2]
-
At a predetermined time point (e.g., 14 or 28 days), animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis.
-
Lung tissues are harvested for histological examination to assess the extent of fibrosis and inflammation.
RANKL-Induced Osteoclast Differentiation Assay
This in vitro assay is used to assess the effect of compounds on the formation of bone-resorbing osteoclasts.
Methodology:
-
Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts.
-
Varying concentrations of this compound are added to the culture medium.
-
After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[3]
-
The number and size of TRAP-positive multinucleated cells are quantified to determine the extent of osteoclast differentiation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action is centered on the blockade of the PI3Kγ/Akt signaling pathway, leading to a variety of anti-inflammatory, immunomodulatory, and anti-resorptive effects. The preclinical data summarized in this guide highlight the therapeutic potential of targeting PI3Kγ with this compound in a range of diseases, including rheumatoid arthritis, pulmonary fibrosis, and osteoporosis. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
AS-605240 PI3Kγ Inhibitor: A Technical Guide to its Selectivity Profile
This technical guide provides an in-depth overview of the selectivity profile of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the detailed biochemical characteristics and experimental methodologies associated with this compound.
Introduction
This compound is an orally active, ATP-competitive inhibitor of PI3Kγ.[1] The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[2] Dysregulation of the PI3K signaling pathway is implicated in numerous diseases, including cancer and inflammatory conditions.[3][4] PI3Kγ, a member of the class IB PI3Ks, is primarily activated by G-protein-coupled receptors (GPCRs) and is a key mediator of inflammatory and immune responses.[3][5] The selective inhibition of PI3Kγ is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Data Presentation: In Vitro Selectivity Profile
The selectivity of this compound has been characterized through in vitro kinase assays, with its inhibitory activity measured against various PI3K isoforms. The data, presented in terms of IC50 and Ki values, demonstrates a clear preference for PI3Kγ.
Table 1: this compound Inhibitory Activity against PI3K Isoforms
| Target | IC50 (nM) | Ki (nM) |
| PI3Kγ | 8[1][6][7][8] | 7.8[6][7] |
| PI3Kα | 60[1][6][9] | - |
| PI3Kβ | 270[1][6][9] | - |
| PI3Kδ | 300[1][6][9] | - |
Table 2: Selectivity of this compound for PI3Kγ over other Isoforms
| Comparison | Fold Selectivity |
| PI3Kα | 7.5-fold[6][8] |
| PI3Kβ | >30-fold[6][7] |
| PI3Kδ | >30-fold[6][7] |
Experimental Protocols
The following section details the methodologies for the key in vitro kinase assays used to determine the selectivity profile of this compound.
In Vitro PI3K Lipid Kinase Assay
This assay measures the ability of PI3K enzymes to phosphorylate their lipid substrate, phosphatidylinositol (PI), to generate phosphatidylinositol-3-phosphate (PIP). The inhibition of this process by this compound is quantified to determine its IC50 value. A common method for this is the Scintillation Proximity Assay (SPA).[6]
Materials:
-
Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)[6]
-
Radiolabel: [γ-³³P]ATP[6]
-
Inhibitor: this compound
-
Kinase Buffer (for PI3Kγ): 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate, and 15 µM ATP.[6]
-
Stop Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads.[6]
-
Assay Plates: 96-well plates
Protocol:
-
Enzyme and Inhibitor Pre-incubation: Purified human PI3Kγ (100 ng) is incubated with varying concentrations of this compound or DMSO (vehicle control) in the kinase buffer at room temperature.[6]
-
Reaction Initiation: The kinase reaction is initiated by adding the lipid vesicles containing PtdIns and PtdSer, along with [γ-³³P]ATP.[6]
-
Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of PtdIns.
-
Reaction Termination: The reaction is stopped by the addition of neomycin-coated SPA beads.[6] These beads bind to the phosphorylated lipid product, bringing the radiolabel into close proximity to the scintillant embedded in the beads, which results in light emission.
-
Signal Detection: The amount of radioactivity is measured using a scintillation counter. The signal is proportional to the amount of phosphorylated product formed.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Note on other PI3K isoforms: The assay conditions, particularly the ATP and lipid substrate concentrations, are adjusted for PI3Kα, β, and δ to ensure optimal enzyme activity for accurate IC50 determination.[6]
Visualizations
PI3Kγ Signaling Pathway
The following diagram illustrates the canonical PI3Kγ signaling pathway, which is initiated by the activation of G-protein coupled receptors (GPCRs).
Caption: PI3Kγ signaling pathway initiated by GPCR activation.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the key steps in the in vitro PI3K lipid kinase assay used to determine the inhibitory potential of this compound.
Caption: Workflow for the in vitro PI3K lipid kinase assay.
References
- 1. adooq.com [adooq.com]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. ijpsr.com [ijpsr.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-605240 is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1][2] As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualization of its signaling pathway and experimental applications.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | [1] |
| Molecular Formula | C12H7N3O2S | [1][3][6] |
| Molecular Weight | 257.27 g/mol | [1][3][5][6] |
| CAS Number | 648450-29-7 | [3][6] |
| Appearance | Pink to orange solid | [6] |
| SMILES | O=C(NC/1=O)SC1=C/C2=CC=C3N=CC=NC3=C2 | [6] |
| Solubility | Soluble in DMSO (up to 1.5 mg/ml with warming); Insoluble in water and ethanol. | [7] |
| Storage | Store as a solid at -20°C for up to 3 years. Store solutions in DMSO at -20°C for up to 1 month or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [1][3][6][7] |
Pharmacological Properties
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K signaling cascade.
Potency and Selectivity
This compound exhibits high potency for PI3Kγ with an IC50 value of approximately 8 nM.[1][2][3][4] It displays significant selectivity over other Class I PI3K isoforms, as detailed in the table below.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 8 | - | [1][2][3][4] |
| PI3Kα | 60 | 7.5-fold | [1][2][3][4] |
| PI3Kβ | 270 | >30-fold | [1][3][4] |
| PI3Kδ | 300 | >30-fold | [1][3][4] |
Biological Activity and In Vitro/In Vivo Studies
This compound has been demonstrated to modulate various cellular processes, primarily in the context of inflammation and immune responses.
In Vitro Activity
-
Inhibition of PKB/Akt Phosphorylation: this compound inhibits C5a-mediated Protein Kinase B (PKB, also known as Akt) phosphorylation in RAW264.7 mouse macrophages with an IC50 of 90 nM.[3][4] It also blocks PKB phosphorylation induced by MCP-1.[3][4]
-
Inhibition of Chemotaxis: The compound inhibits MCP-1-induced chemotaxis in mouse RAW264.7 cells.[3]
In Vivo Activity
-
Anti-inflammatory Effects: In a RANTES-induced mouse model of peritonitis, this compound reduces neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[3][4]
-
Efficacy in Arthritis Models: In mouse models of collagen-induced arthritis, oral administration of this compound (50 mg/kg) suppresses joint inflammation and damage.[3][4]
Signaling Pathway
This compound primarily targets the PI3Kγ/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and inflammation.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Protocols
In Vitro PI3Kγ Lipid Kinase Assay
This protocol details the procedure for measuring the kinase activity of PI3Kγ and the inhibitory effect of this compound.
Caption: Workflow for the In Vitro PI3Kγ Kinase Assay.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 100 ng of human recombinant PI3Kγ with kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate).[3]
-
Substrate Addition: Add lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.[3]
-
Inhibitor/Vehicle Addition: Add this compound at desired concentrations or DMSO as a vehicle control.[3]
-
Initiate Reaction: Start the kinase reaction by adding 15 µM ATP containing 100 nCi of γ-[³³P]ATP.[3]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time.
-
Stop Reaction: Terminate the reaction by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.[3]
-
Detection: Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.
C5a-Mediated PKB/Akt Phosphorylation Assay in RAW264.7 Macrophages
This protocol outlines the procedure for assessing the effect of this compound on C5a-induced Akt phosphorylation in a cellular context.
Caption: Workflow for C5a-Mediated PKB Phosphorylation Assay.
Methodology:
-
Cell Culture and Starvation: Culture RAW264.7 macrophages to the desired confluency. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.[3][4]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[3][4]
-
Stimulation: Stimulate the cells with 50 nM of C5a for 5 minutes.[3][4]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection: Monitor the phosphorylation of PKB/Akt at Serine 473 using a phospho-specific antibody and a standard ELISA protocol.[3][4]
In Vivo RANTES-Induced Peritonitis Model
This protocol describes a mouse model of peritonitis to evaluate the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Utilize female Balb/c or C3H mice.
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of RANTES (CCL5).
-
Drug Administration: Administer this compound orally at various doses (e.g., up to 50 mg/kg).[3]
-
Assessment: At a specified time point after induction, collect peritoneal lavage fluid.
-
Cell Counting: Quantify the number of neutrophils in the peritoneal lavage fluid to assess the extent of inflammation and the effect of this compound treatment. The ED50 for the reduction of neutrophil chemotaxis has been reported as 9.1 mg/kg.[3][4]
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol details a widely used mouse model of rheumatoid arthritis to assess the therapeutic potential of this compound.
Methodology:
-
Animal Model: Use male DBA/1 mice.
-
Induction of Arthritis: Induce arthritis by immunization with type II collagen emulsified in Complete Freund's Adjuvant.
-
Drug Administration: Once arthritis is established, administer this compound orally at a dose of 50 mg/kg.[3][4]
-
Clinical Assessment: Monitor the development and severity of arthritis by scoring joint inflammation and swelling.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in various in vitro and in vivo models of inflammation highlights its utility as a research tool for elucidating the role of PI3Kγ in immune cell function and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting PI3Kγ with this compound.
References
In Vitro Kinase Assay for AS-605240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assays used to characterize the inhibitory activity of AS-605240, a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). This document outlines the core methodologies, presents key quantitative data, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
This compound is an ATP-competitive inhibitor with high selectivity for the p110γ catalytic subunit of PI3K.[1] Understanding its inhibitory profile across different PI3K isoforms is crucial for its development as a therapeutic agent. In vitro kinase assays are fundamental in determining the potency and selectivity of kinase inhibitors like this compound. This guide details the protocols for such assays, focusing on radiometric methods coupled with Scintillation Proximity Assay (SPA) for detection.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound against Class I PI3K isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Isoform | IC50 (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data compiled from multiple sources.[1]
Signaling Pathway
This compound targets PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial in regulating a variety of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the canonical PI3K/Akt signaling cascade.
Caption: The PI3K/Akt signaling pathway initiated by RTKs and GPCRs.
Experimental Protocols
The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of this compound against Class I PI3K isoforms. The primary method described is a radiometric assay using [γ-³³P]ATP, with product detection via Scintillation Proximity Assay (SPA).
General Workflow for In Vitro Kinase Assay
The overall experimental process follows a standardized workflow, from reaction setup to data acquisition.
Caption: General workflow for an in vitro radiometric kinase assay.
Materials and Reagents
-
Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.
-
Substrate: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) lipid vesicles.
-
Inhibitor: this compound dissolved in DMSO.
-
Radiolabel: [γ-³³P]ATP.
-
Kinase Buffer Components: MgCl₂, β-glycerophosphate, DTT, Na₃VO₄, Na Cholate.
-
Detection: Neomycin-coated Scintillation Proximity Assay (SPA) beads.
Detailed Protocol for PI3Kγ Kinase Assay
This protocol is adapted from established methods for measuring PI3Kγ activity.[1]
-
Reaction Setup:
-
In a suitable microplate, add 100 ng of human PI3Kγ enzyme.
-
Add varying concentrations of this compound (or DMSO for control).
-
Incubate at room temperature for 10 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase buffer master mix to a final volume of 50 µL. The final concentrations of the components in the reaction should be:
-
10 mM MgCl₂
-
1 mM β-glycerophosphate
-
1 mM DTT
-
0.1 mM Na₃VO₄
-
0.1% Na Cholate
-
15 µM ATP with 100 nCi [γ-³³P]ATP
-
Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.
-
-
Incubate the reaction at room temperature for 20 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 250 µg of Neomycin-coated SPA beads.
-
Seal the plate and allow the beads to settle for at least 1 hour.
-
Measure the radioactivity using a scintillation counter.
-
Protocols for PI3Kα, PI3Kβ, and PI3Kδ Kinase Assays
The assays for the other Class I PI3K isoforms are performed similarly to the PI3Kγ assay, with slight modifications to the enzyme and ATP concentrations to ensure optimal activity.
-
PI3Kα Assay:
-
Use 60 ng of recombinant human PI3Kα.
-
The kinase buffer composition remains the same as for PI3Kγ.
-
The final ATP concentration should be adjusted to 89 µM, supplemented with 300 nCi of [γ-³³P]ATP.[1]
-
Follow the same incubation and detection steps as for the PI3Kγ assay.
-
-
PI3Kβ and PI3Kδ Assays:
-
The amount of recombinant human PI3Kβ or PI3Kδ should be optimized for linear reaction kinetics.
-
The kinase buffer composition is consistent with the other isoforms. A typical buffer for PI3Kβ assays contains 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
The ATP concentration should be at or near the Km for each respective enzyme to accurately determine the IC50 value.
-
The substrate and detection methods remain the same as for the PI3Kγ assay.
-
Conclusion
The in vitro kinase assays described in this guide are essential tools for characterizing the potency and selectivity of PI3K inhibitors like this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data to inform drug development decisions. The high selectivity of this compound for the γ isoform, as determined by these assays, underscores its potential as a targeted therapeutic agent.
References
AS-605240: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AS-605240, a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). It details the compound's mechanism of action, its effects on key downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Mechanism of Action and Target Specificity
This compound is an orally active, ATP-competitive inhibitor of PI3Kγ.[1][2][3][4] It demonstrates significant selectivity for the γ isoform of PI3K over other Class I isoforms (α, β, and δ). The primary mechanism of this compound involves binding to the ATP pocket of the p110γ catalytic subunit of PI3Kγ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action effectively blocks the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified in various assays. The tables below summarize the key potency and efficacy metrics.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PI3Kγ | Cell-free kinase assay (IC50) | 8 nM | [1][2][3][5] |
| PI3Kγ | ATP-competitive binding (Ki) | 7.8 nM | [1][5][6] |
| PI3Kα | Cell-free kinase assay (IC50) | 60 nM | [1][2] |
| PI3Kβ | Cell-free kinase assay (IC50) | 270 nM | [1][2] |
| PI3Kδ | Cell-free kinase assay (IC50) | 300 nM | [1][2] |
| C5a-mediated PKB/Akt phosphorylation | Cell-based ELISA (IC50) | 90 nM | [1][6] |
| MCP-1-induced chemotaxis (RAW264.7 cells) | Function assay (IC50) | 5.31 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Effect | Value (ED50) | Reference |
| RANTES-induced peritonitis | Reduction of neutrophil chemotaxis | 9.1 mg/kg | [1][5] |
| CCL5-induced peritonitis | Reduction of neutrophil recruitment | 10 mg/kg | [5] |
Core Downstream Signaling Pathway: PI3Kγ/Akt
The canonical downstream pathway affected by this compound is the PI3Kγ/Akt signaling cascade. This pathway is crucial for transmitting signals from G-protein coupled receptors (GPCRs) that are activated by chemokines and inflammatory mediators.
Upon ligand binding to a GPCR, the liberated Gβγ subunits directly recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ phosphorylates PIP2 to generate the second messenger PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and its activating kinase, PDK1. This co-localization facilitates the phosphorylation and full activation of Akt. This compound blocks the initial production of PIP3, thereby preventing Akt activation and the phosphorylation of its numerous downstream substrates, which are involved in cell survival, proliferation, and migration.[1][5][7]
Caption: this compound inhibits PI3Kγ, blocking PIP3 production and subsequent Akt phosphorylation.
Downstream Pathways in Specific Contexts
PI3Kγ is highly expressed in leukocytes and is a critical mediator of their migration to sites of inflammation. Chemoattractants like C5a, CXCL8, and RANTES (CCL5) activate PI3Kγ, leading to Akt activation which is essential for establishing cell polarity and motility.[1][5][8] this compound has been shown to inhibit C5a-mediated Akt phosphorylation and reduce neutrophil chemotaxis.[1][8] Specifically, studies suggest PI3Kγ is crucial for chemokinesis (random migration) but may be less so for chemotaxis (directed migration) once movement is initiated.[8] By inhibiting PI3Kγ, this compound effectively reduces the infiltration of neutrophils and other leukocytes in various inflammatory models, including arthritis and peritonitis.[1][5][9]
Caption: this compound blocks the PI3Kγ/Akt axis to inhibit leukocyte migration.
The differentiation of bone-resorbing osteoclasts is heavily dependent on signaling by the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL).[7] The binding of RANKL to its receptor, RANK, on osteoclast precursors activates several downstream pathways, including PI3K/Akt.[7][10] This activation is critical for the induction of key transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast differentiation.[7][11] this compound has been demonstrated to inhibit RANKL-induced osteoclast formation by suppressing the PI3K/Akt-c-Fos/NFATc1 signaling axis, without affecting the MAPK or NF-κB pathways in this context.[7] This leads to reduced bone resorption, highlighting a potential therapeutic application in osteoporosis.[12][13]
Caption: this compound inhibits RANKL-induced osteoclastogenesis via the PI3K/Akt/NFATc1 axis.
Detailed Experimental Protocols
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the IC50 values of this compound for PI3Kγ, α, β, and δ isoforms.[1]
-
Methodology:
-
Reaction Setup: Purified recombinant human PI3Kγ (100 ng) is incubated in a kinase buffer (containing 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, and other components) at room temperature.[1]
-
Substrate Addition: Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer) are added as the substrate.[1]
-
Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound or DMSO (vehicle control).[1]
-
Initiation: The kinase reaction is initiated by adding ATP mixed with radiolabeled γ[33P]ATP.[1]
-
Termination: The reaction is stopped by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[1]
-
Detection: The proximity of the radiolabeled product to the scintillant in the SPA beads generates a light signal, which is measured to quantify enzyme activity.
-
Isoform Selectivity: For PI3Kα, β, and δ, the assay conditions (e.g., ATP concentration, lipid concentrations) are optimized for each specific isoform to accurately determine IC50 values.[1]
-
Caption: Workflow for the in vitro PI3K lipid kinase scintillation proximity assay.
This assay measures the effect of this compound on the downstream PI3K pathway in a cellular context.
-
Objective: To determine the functional inhibition of the PI3K pathway by measuring the phosphorylation of its direct substrate, Akt.[1]
-
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured and then starved in serum-free medium for 3 hours to reduce basal Akt phosphorylation.[1]
-
Inhibitor Pretreatment: Cells are pretreated with various concentrations of this compound or DMSO (vehicle control) for 30 minutes.[1]
-
Stimulation: The PI3K pathway is activated by stimulating the cells with an agonist, such as 50 nM of C5a, for 5 minutes.[1]
-
Cell Lysis: The reaction is stopped, and cells are lysed to release cellular proteins.
-
Detection: The concentration of phosphorylated Akt (at Serine 473) is measured using a phospho-specific antibody in an ELISA format or by Western blot. Total Akt levels are also measured for normalization.[1]
-
Caption: Workflow for a cell-based Akt (PKB) phosphorylation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Effect of AS-605240 on PKB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective PI3Kγ inhibitor, AS-605240, and its specific effects on the phosphorylation of Protein Kinase B (PKB), also known as Akt. This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the PI3K/PKB Signaling Pathway
This compound is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K family of enzymes is critical for a multitude of cellular functions, including cell survival, proliferation, and migration.[3] The PI3K/PKB (Akt) signaling pathway is a central node in these processes.
Upon activation by G-protein-coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PKB (Akt) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of PKB at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This dual phosphorylation fully activates PKB, which then phosphorylates a wide array of downstream substrates to mediate cellular responses.[4][5]
This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kγ.[1] This blockade prevents the production of PIP3, thereby inhibiting the recruitment and subsequent phosphorylation of PKB at Serine 473.[1][6] This ultimately leads to the suppression of the entire downstream signaling cascade.
Quantitative Data Presentation: Inhibitory Activity
The inhibitory potency of this compound has been quantified in both cell-free kinase assays and cell-based phosphorylation assays. The data highlights its selectivity for the PI3Kγ isoform over other Class I PI3K isoforms.
Table 1: this compound IC50 Values for PI3K Isoforms (Cell-Free Assays)
| Target Isoform | IC50 (nM) | Selectivity vs. PI3Kγ | Reference |
|---|---|---|---|
| PI3Kγ | 8 | - | [1][7] |
| PI3Kα | 60 | 7.5-fold | [1][2] |
| PI3Kβ | 270 | >30-fold | [1][2] |
| PI3Kδ | 300 | >30-fold |[1][2] |
Table 2: this compound Inhibition of PKB Phosphorylation (Cell-Based Assays)
| Cell Line / System | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
|---|---|---|---|---|
| RAW264 Macrophages | C5a (50 nM) | PKB (Ser473) Phosphorylation | 90 | [1][7] |
| Bone Marrow-Derived Monocytes | MCP-1 or CSF-1 | PKB Phosphorylation | Inhibition at 1000 nM | [1][2] |
| Jurkat & Molt-4 T-ALL cells | - | p-Akt (Ser473) accumulation | - |[6] |
This compound selectively inhibits PI3Kγ with an IC50 of 8 nM in cell-free assays.[1] Its selectivity is over 30-fold higher for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold higher compared to PI3Kα.[1] In cellular contexts, this compound inhibits C5a-mediated PKB phosphorylation in RAW264 macrophages with an IC50 of 90 nM.[1][7] It also effectively blocks PKB phosphorylation induced by stimuli like MCP-1 in bone marrow-derived monocytes.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor effects on signaling pathways. Below are representative protocols for in vitro kinase assays and cell-based Western blotting to measure PKB phosphorylation.
This protocol is adapted from methodologies used to determine the IC50 values of this compound.[1][2]
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Sodium Cholate.
-
Lipid Vesicles : Prepare lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer).
-
ATP Mix : Prepare a solution with 15 µM ATP and 100 nCi γ[³³P]ATP.
-
Enzyme : Use 100 ng of purified human PI3Kγ per reaction.
-
Inhibitor : Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Procedure :
-
In a reaction tube, combine 100 ng of human PI3Kγ with the kinase buffer and lipid vesicles.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding the ATP mix.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads. These beads bind to the phosphorylated lipid product.
-
Quantify the amount of [³³P]-labeled product using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using appropriate software.
-
This protocol describes a typical workflow for assessing the effect of this compound on stimulus-induced PKB phosphorylation in a cell line like RAW264 macrophages.[1][6]
-
Cell Culture and Treatment :
-
Plate RAW264 cells and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 3-4 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM - 10 µM) or DMSO (vehicle control) for 30 minutes.[2]
-
Stimulate the cells with a GPCR agonist, such as 50 nM C5a, for 5 minutes to induce PKB phosphorylation.[1]
-
-
Lysate Preparation :
-
Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Denature 20-50 µg of protein lysate per lane by boiling in 2x SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKB (p-Akt Ser473).
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKB (Total Akt) or a loading control like β-actin.
-
-
Detection and Analysis :
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-PKB signal to the total PKB or loading control signal.
-
Conclusion
This compound is a well-characterized inhibitor of PI3Kγ that effectively suppresses the phosphorylation and activation of PKB (Akt). Its high selectivity for the gamma isoform makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular and disease processes. The quantitative data clearly demonstrate its potency in both enzymatic and cellular systems. The provided protocols offer a robust framework for researchers aiming to study the impact of this compound and other inhibitors on the critical PI3K/PKB signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of AS-605240 in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant stimulus, is a fundamental process in the innate immune response and a critical component of inflammation. Dysregulated neutrophil trafficking contributes to the pathology of numerous inflammatory diseases. A key signaling pathway governing this process is the phosphoinositide 3-kinase (PI3K) pathway, with the class I γ isoform (PI3Kγ) playing a predominant role. AS-605240 is a potent and selective inhibitor of PI3Kγ, and as such, represents a valuable tool for dissecting the molecular mechanisms of neutrophil migration and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, including its mechanism of action, quantitative effects, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Introduction to this compound and PI3Kγ in Neutrophil Chemotaxis
Neutrophils are the first line of defense against invading pathogens. Their recruitment to sites of infection or injury is a tightly regulated process involving the detection of chemoattractant gradients and subsequent directed migration. Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), complement component C5a, and chemokines like interleukin-8 (CXCL8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface. This binding activates intracellular signaling cascades that establish cell polarity and drive migration.
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a pivotal role in this process.[1] Specifically, the class Ib PI3K, PI3Kγ, is a key downstream effector of GPCR activation in leukocytes.[2][3] Upon GPCR stimulation, the Gβγ subunits of dissociated heterotrimeric G proteins recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulates at the leading edge of the migrating neutrophil, serving as a docking site for proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1). This localized signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, promoting cell polarization and directional movement.[2][3][4]
This compound is a small molecule inhibitor that selectively targets the catalytic subunit of PI3Kγ.[5] Its ability to block the production of PIP3 and subsequent downstream signaling makes it a powerful tool to study the specific role of PI3Kγ in cellular processes and a promising candidate for the treatment of inflammatory diseases characterized by excessive neutrophil infiltration.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ.[4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production disrupts the spatial and temporal localization of downstream signaling molecules, thereby impairing the establishment of a leading edge and the directional migration of neutrophils. The primary downstream effector pathway inhibited by this compound in the context of neutrophil chemotaxis is the Akt signaling pathway. Inhibition of PI3Kγ by this compound prevents the phosphorylation and activation of Akt, which in turn affects a multitude of downstream targets involved in cell survival, proliferation, and, critically for chemotaxis, cytoskeletal rearrangement.
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound on PI3Kγ activity and neutrophil function have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PI3Kγ) | 8 nM | Cell-free enzymatic assay | [5] |
| IC50 (PI3Kα) | 60 nM | Cell-free enzymatic assay | [5] |
| IC50 (PI3Kβ) | 270 nM | Cell-free enzymatic assay | [5] |
| IC50 (PI3Kδ) | 300 nM | Cell-free enzymatic assay | [5] |
| Ki (PI3Kγ) | 7.8 nM | ATP-competitive inhibition | [6] |
| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. |
| Model | Effect | Dosage/Concentration | Reference |
| RANTES-induced peritonitis (mouse) | Reduced neutrophil chemotaxis (ED50) | 9.1 mg/kg | [6] |
| CXCL8-induced neutrophil migration (in vitro) | Significant inhibition | 10 µM | [1] |
| fMLP-induced respiratory burst (human neutrophils) | Inhibition | 1 µM | [3] |
| Ovariectomy-induced bone loss (mouse) | Inhibition of bone resorption | 20 mg/kg | [7][8] |
| Table 2: In vivo and in vitro effects of this compound on neutrophil function and inflammation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neutrophil chemotaxis.
In Vitro Neutrophil Chemotaxis (Boyden Chamber Assay)
The Boyden chamber, or transwell assay, is a widely used method to quantify the chemotactic response of cells in vitro.[9][10]
Materials:
-
Human or murine neutrophils, isolated to >95% purity
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Chemoattractant (e.g., fMLP, C5a, CXCL8)
-
This compound (and vehicle control, e.g., DMSO)
-
Culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik, Giemsa)
-
Microscope with imaging software
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in culture medium at a concentration of 1-2 x 106 cells/mL.
-
This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add culture medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
Place the membrane inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Fix the membrane in methanol and stain with a suitable staining solution.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Alternatively, migrated cells can be quantified by lysing the cells on the lower side of the membrane and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[5]
-
Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream target of PI3Kγ, as a measure of pathway inhibition by this compound.
Materials:
-
Isolated neutrophils
-
Chemoattractant (e.g., fMLP)
-
This compound (and vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Pre-incubate isolated neutrophils with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short duration (e.g., 1-5 minutes).
-
Immediately lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
In Vivo Neutrophil Migration (Thioglycollate-Induced Peritonitis in Mice)
This model is commonly used to assess the effect of compounds on neutrophil recruitment to an inflammatory site in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Thioglycollate broth (sterile, 4%)
-
This compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Flow cytometer
Protocol:
-
This compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes prior to inducing inflammation.
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.
-
Neutrophil Recruitment: Allow inflammation to proceed for 4-6 hours, a time point at which neutrophil infiltration is typically maximal.
-
Peritoneal Lavage: Euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of ice-cold PBS into the peritoneal cavity.
-
Cell Counting and Staining:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G and CD11b).
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells) in the peritoneal exudate.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involved in neutrophil chemotaxis and the point of inhibition by this compound, as well as a typical experimental workflow.
Caption: PI3Kγ signaling pathway in neutrophil chemotaxis and inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on neutrophil chemotaxis.
Conclusion
This compound is a specific and potent inhibitor of PI3Kγ that serves as an invaluable tool for studying the intricacies of neutrophil chemotaxis. By selectively blocking the PI3Kγ-dependent signaling pathway, this compound effectively abrogates the directed migration of neutrophils in response to a variety of chemoattractants. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the role of PI3Kγ in inflammation and exploring the therapeutic potential of its inhibition. Further research into the nuances of PI3Kγ signaling and the development of next-generation inhibitors will continue to advance our understanding and treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Neutrophil Migration in the Mouse Skin to Investigate Subcellular Membrane Remodeling Under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AS-605240: A Technical Guide to its Function in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It details the compound's mechanism of action, its multifaceted role in modulating inflammatory responses, and its efficacy in various preclinical models of inflammation. Quantitative data, key experimental methodologies, and signaling pathway visualizations are presented to support research and development efforts in the field of inflammation.
Core Mechanism of Action
This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ, a lipid kinase predominantly expressed in leukocytes.[1] PI3Kγ plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various chemoattractants and inflammatory mediators.[2] By selectively inhibiting PI3Kγ, this compound effectively blocks the downstream PI3K/Akt signaling cascade. This inhibition prevents the phosphorylation and activation of Protein Kinase B (Akt), a key downstream effector, thereby interfering with fundamental cellular processes that drive the inflammatory response, such as leukocyte migration, activation, and pro-inflammatory cytokine production.[1][3]
Signaling Pathway Inhibition
The primary molecular function of this compound is the blockade of the PI3Kγ-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting Akt to the cell membrane for its subsequent phosphorylation and activation. By preventing PIP3 production, this compound disrupts this entire signaling axis.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The PI3Kγ Inhibitor AS-605240: A Technical Guide to its Application in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AS-605240, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). We delve into its mechanism of action, summarize its effects in various preclinical autoimmune disease models, and provide detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of PI3Kγ inhibition in autoimmune and inflammatory disorders.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ, a lipid kinase predominantly expressed in leukocytes.[1][2] PI3Kγ plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs), which are activated by various chemokines and inflammatory mediators.[3] By catalyzing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PI3Kγ activates downstream signaling cascades, most notably the Akt/PKB pathway.[2] This pathway is integral to a multitude of cellular processes in immune cells, including proliferation, survival, migration, and the production of inflammatory cytokines.[1][4] this compound's selective inhibition of PI3Kγ effectively dampens these inflammatory responses, making it a compelling candidate for the treatment of autoimmune diseases.[5]
Signaling Pathway of PI3Kγ Inhibition by this compound
The following diagram illustrates the central role of PI3Kγ in inflammatory signaling and the point of intervention for this compound.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for this compound, including its in vitro potency and its efficacy in various in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | K_i_ (nM) | Assay Type | Reference |
| PI3Kγ | 8 | 7.8 | Cell-free kinase assay | [6][7][8][9][10] |
| PI3Kα | 60 | - | Cell-free kinase assay | [6][8][10] |
| PI3Kβ | 270 | - | Cell-free kinase assay | [6][8][10] |
| PI3Kδ | 300 | - | Cell-free kinase assay | [6][8][10] |
| C5a-mediated PKB phosphorylation | 90 | - | Cell-based assay (RAW264 macrophages) | [6][7][10] |
Table 2: In Vivo Efficacy of this compound in Autoimmune Models
| Autoimmune Model | Animal | Dosage | Key Findings | Reference |
| Rheumatoid Arthritis (Collagen-Induced) | Mouse | 50 mg/kg, p.o. | Suppressed joint inflammation and damage. | [6][9] |
| Rheumatoid Arthritis (αCII-Induced) | Mouse | 50 mg/kg | Protected against disease symptoms. | [6] |
| Systemic Lupus Erythematosus (MRL/lpr mice) | Mouse | Not Specified | Reduced glomerulonephritis and prolonged lifespan. | [5][11] |
| Type 1 Diabetes (NOD mice) | Mouse | 30 mg/kg, i.p. | Prevented and reversed autoimmune diabetes; suppressed autoreactive T cells and increased Tregs. | [1][7][12] |
| Peritonitis (RANTES-induced) | Mouse | ED50 = 9.1 mg/kg | Reduced neutrophil chemotaxis. | [6][7] |
| Pulmonary Fibrosis (Bleomycin-induced) | Rat | 25, 50 mg/kg | Markedly reduced total cell count and numbers of macrophages, neutrophils and lymphocytes; Reduced TNF-α and IL-1β levels. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
In Vitro PI3K Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 values of this compound against different PI3K isoforms.[6]
Objective: To measure the enzymatic activity of PI3K isoforms in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human PI3Kγ, α, β, and δ
-
Kinase buffer (specific compositions vary by isoform, see reference)[6]
-
ATP (with γ[33P]ATP)
-
Lipid vesicles (e.g., PtdIns and PtdSer)
-
This compound
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
Procedure:
-
Incubate the respective PI3K isoform with the kinase buffer, lipid vesicles, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP (spiked with γ[33P]ATP).
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[6]
-
Stop the reaction by adding the Neomycin-coated SPA beads.
-
Measure the incorporation of [33P] into the lipid vesicles using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines a common approach to induce and evaluate rheumatoid arthritis in mice and to test the therapeutic effect of this compound.[6][13][14]
Objective: To assess the ability of this compound to suppress joint inflammation and damage in a mouse model of rheumatoid arthritis.
Animals: DBA/1 mice (genetically susceptible to CIA).
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Experimental Workflow:
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Inject intradermally at the base of the tail of the mice.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection.
-
Monitoring and Scoring: After the booster, monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema and swelling).
-
Treatment: Upon the onset of arthritis, randomize the mice into treatment groups. Administer this compound (e.g., 50 mg/kg) or vehicle control orally on a daily basis.[6]
-
Endpoint Analysis: At the end of the study period, euthanize the mice. Collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion. Blood samples can be collected for analysis of inflammatory cytokines and autoantibodies.
In Vivo Systemic Lupus Erythematosus (SLE) Model
The MRL/lpr mouse is a spontaneous model of lupus that develops a disease with features similar to human SLE.[15][16]
Objective: To evaluate the effect of this compound on the progression of lupus-like disease in MRL/lpr mice.
Animals: MRL/lpr mice.
Materials:
-
This compound
-
Vehicle control
Procedure:
-
Treatment Initiation: Begin treatment with this compound or vehicle at an age when disease signs typically emerge (e.g., 8-10 weeks of age).
-
Monitoring: Monitor the mice for signs of disease, including proteinuria (as an indicator of glomerulonephritis), skin lesions, and general health.
-
Endpoint Analysis: At a predetermined endpoint or upon reaching a humane endpoint, euthanize the mice.
-
Assessments:
-
Renal Function: Measure blood urea nitrogen (BUN) and creatinine levels.
-
Histopathology: Collect kidneys for histological examination to assess the severity of glomerulonephritis.
-
Serology: Analyze serum for levels of autoantibodies (e.g., anti-dsDNA) and inflammatory cytokines.
-
Lifespan: In long-term studies, monitor and record the lifespan of the animals in each treatment group.
-
Conclusion
This compound has demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. Its selectivity for PI3Kγ allows for the targeted inhibition of inflammatory pathways within the hematopoietic compartment. The data summarized in this guide highlight its potent in vitro activity and in vivo efficacy in models of rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes. The provided experimental protocols offer a foundation for researchers to further investigate the immunomodulatory effects of this compound and to explore its potential as a therapeutic agent for human autoimmune diseases. Further research is warranted to fully elucidate its long-term safety and efficacy profile in more complex disease models and eventually in clinical settings.
References
- 1. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kγ kinase activity is required for optimal T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 15. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocytogen.com [biocytogen.com]
Methodological & Application
optimal concentration of AS-605240 for cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS-605240 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Ks are a family of lipid kinases involved in crucial cellular signaling pathways that regulate cell proliferation, survival, migration, and inflammation.[3] this compound exhibits high selectivity for the PI3Kγ isoform, making it a valuable tool for investigating the specific role of this enzyme in various biological processes, particularly in inflammation, autoimmune diseases, and cancer.[3][4][5] These notes provide comprehensive data and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action: Inhibition of the PI3Kγ/Akt Pathway
This compound primarily functions by inhibiting the catalytic activity of PI3Kγ. In leukocytes, G-protein-coupled receptors (GPCRs) activate PI3Kγ, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB), to the plasma membrane. This leads to the phosphorylation and activation of Akt, which in turn triggers downstream signaling cascades involved in cell survival, proliferation, and inflammatory responses. This compound selectively blocks the production of PIP3 by PI3Kγ, thereby inhibiting the activation of Akt and its downstream effectors.[5][6]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. Below are tables summarizing inhibitory concentrations (IC₅₀) from various assays and effective concentrations used in different cell culture applications.
Table 1: IC₅₀ Values of this compound
| Target/Assay | System/Cell Line | IC₅₀ Value | Reference |
| PI3K Isoforms (Cell-Free Assays) | |||
| PI3Kγ | Cell-Free Kinase Assay | 8 nM | [1][2] |
| PI3Kα | Cell-Free Kinase Assay | 60 nM | [1][2] |
| PI3Kβ | Cell-Free Kinase Assay | 270 nM | [1][2] |
| PI3Kδ | Cell-Free Kinase Assay | 300 nM | [1][2] |
| Cell-Based Assays | |||
| C5a-mediated PKB/Akt Phosphorylation | RAW264 Macrophages | 90 nM | [2] |
| Growth Inhibition | U-87 MG (Glioblastoma) | 0.32 µM | [2] |
| Tau-Thr212 Phosphorylation Inhibition | HEK293 | 1.6 µM | [2] |
Table 2: Recommended Concentration Ranges for Cell Culture Applications
| Application | Cell Type | Effective Concentration | Duration | Reference |
| Inhibition of PKB/Akt Phosphorylation | Bone Marrow-Derived Monocytes (BMDMs) | 1 µM | 30 min pre-treatment | [1] |
| Elimination of NMDAR LTD | Mouse Hippocampal Slices | 100 nM | Not specified | [1] |
| Inhibition of Osteoclast Differentiation | Bone Marrow-Derived Macrophages (BMMs) | 1.25 - 5.0 µM | 6 days | [7] |
| Enhancement of Osteoblast Differentiation | MC3T3-E1 Pre-osteoblasts | 0.31 - 1.25 µM | 7 days | [7][8] |
| Inhibition of TGFβ-induced Apoptosis | Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | [6] |
| Suppression of T-cell Proliferation | BDC2.5 CD4⁺ T-cells | Dose-dependent | Not specified | [2][5] |
Experimental Protocols
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.
-
Example: To make a 10 mM stock from 1 mg of this compound (MW: 257.27 g/mol ), add 388.7 µL of DMSO.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
It is crucial to determine the cytotoxic profile of this compound for your specific cell line before proceeding with functional assays.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Prepare a range of this compound concentrations (e.g., 0.1 µM to 20 µM) in fresh culture medium.
-
Incubation: Remove the existing medium and add the medium containing different concentrations of this compound or a vehicle control. Incubate the plate for periods relevant to your planned experiment (e.g., 24, 48, 72 hours).[7]
-
Viability Measurement: Add a cell viability reagent like CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Select concentrations that show minimal cytotoxicity (e.g., >90% viability) for use in functional assays.
This protocol is used to confirm the biological activity of this compound by measuring the inhibition of a key downstream target, Akt.
-
Cell Culture and Starvation: Grow cells to near confluency. To reduce basal signaling, serum-starve the cells for 3-24 hours in a serum-free medium.
-
Pre-treatment: Pre-incubate the starved cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.[1]
-
Stimulation: Add a known agonist for your cell type (e.g., 50 nM C5a for macrophages) to stimulate the PI3K pathway and incubate for a short period (e.g., 5-15 minutes).[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Analysis: Determine the total protein concentration of the lysates. Analyze the levels of phosphorylated Akt (e.g., at Ser473) and total Akt using Western Blot or ELISA. The ratio of p-Akt to total Akt is used to quantify the inhibitory effect of this compound.
This protocol, adapted from studies on bone remodeling, demonstrates the use of this compound to inhibit cell differentiation.[4][7][9]
-
Cell Seeding: Isolate bone marrow-derived macrophages (BMMs) and seed them in culture plates.
-
Differentiation Medium: Culture the BMMs in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.[7]
-
Treatment: Concurrently, treat the cells with various non-toxic concentrations of this compound (e.g., 0, 1.25, 2.5, and 5.0 µM).[7]
-
Incubation: Culture the cells for 6 days, replacing the medium every 2 days with fresh medium containing the respective treatments.[4]
-
Analysis (TRAP Staining): After 6 days, fix the cells and perform tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.
-
Functional Assays (Optional): To assess function, cells can be seeded on bone-mimicking substrates to quantify resorption pit areas via scanning electron microscopy.[7] Gene expression of osteoclast markers (e.g., c-Fos, NFATc1) can be analyzed by RT-qPCR and Western Blot.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K as Mediator of Apoptosis and Contractile Dysfunction in TGFβ1-Stimulated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for AS-605240 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in a pre-clinical collagen-induced arthritis (CIA) mouse model. The protocols and data presented are based on established research to facilitate the investigation of PI3Kγ's role in rheumatoid arthritis and the therapeutic potential of its inhibition.
Introduction
Collagen-induced arthritis (CIA) is a widely used animal model that mimics many of the pathological and immunological features of human rheumatoid arthritis (RA).[1][2] The model is characterized by an autoimmune response to type II collagen, leading to synovitis, cartilage degradation, and bone erosion.[1][2] The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the γ isoform, plays a crucial role in the inflammatory cascade by mediating leukocyte recruitment and activation. This compound is a potent and selective inhibitor of PI3Kγ, making it a valuable tool for studying the therapeutic effects of blocking this pathway in the context of RA.
Signaling Pathway of PI3Kγ in Rheumatoid Arthritis
In rheumatoid arthritis, various pro-inflammatory stimuli, such as chemokines and immune complexes, activate G-protein coupled receptors (GPCRs) on the surface of immune cells like neutrophils and macrophages. This activation leads to the recruitment and activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B). The activation of the Akt signaling cascade promotes cell survival, proliferation, and the production of inflammatory mediators, contributing to the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. Inhibition of PI3Kγ by this compound blocks the production of PIP3, thereby attenuating the downstream inflammatory signaling.
Caption: PI3Kγ signaling cascade in arthritis and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for inducing CIA and administering this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes a standard method for inducing arthritis in a susceptible mouse strain.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (dissolved in 0.1 M acetic acid at 2 mg/mL)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Emulsion for Primary Immunization: On day 0, prepare a 1:1 emulsion of bovine type II collagen (1 mg/mL final concentration) and Complete Freund's Adjuvant (2 mg/mL final concentration). To do this, mix equal volumes of the collagen solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Primary Immunization: Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.
-
Booster Immunization: On day 21, prepare a 1:1 emulsion of bovine type II collagen (1 mg/mL final concentration) and Incomplete Freund's Adjuvant.
-
Administer Booster: Anesthetize the mice. Inject 100 µL of the booster emulsion intradermally at a site distant from the primary injection, such as the base of the tail on the opposite side.
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 21. Clinically score the mice 3-4 times per week. The onset of arthritis is typically observed between days 24 and 28.
Protocol 2: Therapeutic Administration of this compound
This protocol outlines the oral administration of this compound in a therapeutic regimen, meaning the treatment begins after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a suspension of this compound in the CMC vehicle at the desired concentration. For a 50 mg/kg dose in a 20g mouse receiving 200 µL, the concentration would be 5 mg/mL. Ensure the suspension is homogenous by vortexing before each administration.
-
Initiation of Treatment: Begin treatment when mice develop clinical signs of arthritis (a clinical score of ≥ 1).
-
Administration: Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily.
-
Control Group: Administer the vehicle (0.5% CMC) to the control group of arthritic mice following the same schedule.
-
Duration of Treatment: Continue the treatment for a pre-determined period, for example, 11 consecutive days.
-
Assessment: Continue to monitor clinical scores and paw swelling throughout the treatment period. At the end of the study, paws can be collected for histological analysis.
Experimental Workflow
The following diagram illustrates the timeline and key steps in a typical experiment investigating the therapeutic efficacy of this compound in the CIA model.
Caption: Experimental timeline for this compound treatment in the CIA model.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a therapeutic CIA model.
Table 1: Clinical Arthritis Score
| Treatment Group | Day of Onset | Day 4 Post-Onset | Day 7 Post-Onset | Day 11 Post-Onset |
| Vehicle | 3.0 ± 0.3 | 6.5 ± 0.8 | 9.8 ± 1.1 | 12.5 ± 1.5 |
| This compound (50 mg/kg) | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.5 ± 0.7 | 6.1 ± 0.9 |
Data are presented as mean ± SEM. Clinical scoring is based on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
Table 2: Paw Swelling
| Treatment Group | Change in Paw Thickness (mm) at Day 11 Post-Onset |
| Vehicle | 1.8 ± 0.2 |
| This compound (50 mg/kg) | 0.7 ± 0.1 |
Data are presented as mean ± SEM.
Table 3: Histological Scores of Ankle Joints
| Treatment Group | Inflammation | Pannus Formation | Cartilage Destruction | Bone Resorption |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.3 |
| This compound (50 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |
Data are presented as mean ± SEM. Histological scoring is based on a scale of 0 (normal) to 4 (severe).
Conclusion
The provided application notes and protocols offer a framework for investigating the therapeutic potential of the PI3Kγ inhibitor, this compound, in a collagen-induced arthritis model. The data clearly indicate that therapeutic administration of this compound significantly reduces the clinical and histological severity of arthritis in this pre-clinical model. These findings support the crucial role of PI3Kγ in the pathogenesis of rheumatoid arthritis and highlight its potential as a therapeutic target. Researchers and drug development professionals can utilize this information to design and execute further studies to explore the mechanism of action and optimize the therapeutic application of PI3Kγ inhibitors.
References
AS-605240 Administration in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 8 nM.[1] In the context of Alzheimer's disease (AD) research, targeting the PI3K/Akt signaling pathway is a promising therapeutic strategy.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of AD, influencing neuronal survival, neuroinflammation, and the pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][3] this compound has demonstrated neuroprotective effects in preclinical models of sporadic AD by mitigating cognitive deficits, reducing oxidative stress, and lowering Aβ expression.[1][2][4]
These application notes provide a comprehensive overview of the administration of this compound in AD research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling cascade. In Alzheimer's disease, this pathway is often dysregulated. Inhibition of PI3Kγ by this compound is thought to interfere with multiple pathological processes:
-
Neuroinflammation: PI3Kγ is predominantly expressed in immune cells, including microglia, the resident immune cells of the brain.[5] By inhibiting PI3Kγ, this compound can modulate microglial activation, potentially reducing the production of pro-inflammatory cytokines and mitigating the chronic neuroinflammation associated with AD.[4][5]
-
Amyloid-beta Pathology: The PI3K/Akt pathway is involved in the processing of amyloid precursor protein (APP) and the clearance of Aβ.[3] Studies have shown that administration of this compound can lead to a marked restoration of increased Aβ protein expression levels in the brain.[1][2]
-
Tau Hyperphosphorylation: A downstream effector of the PI3K/Akt pathway is Glycogen Synthase Kinase 3β (GSK-3β), a primary kinase responsible for the hyperphosphorylation of tau protein.[3][6][7] By modulating the PI3K/Akt pathway, this compound may indirectly influence GSK-3β activity, thereby potentially reducing tau pathology.
-
Neuronal Survival and Plasticity: The PI3K/Akt pathway plays a crucial role in promoting neuronal survival and synaptic plasticity. While its role in AD is complex, targeted inhibition of the γ-isoform with this compound has been shown to improve cognitive function in a rat model of sporadic AD.[1] Downstream of Akt, the transcription factor CREB (cAMP response element-binding protein), which is critical for learning and memory, can be positively regulated by the inhibition of GSK-3β.[8]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| PI3Kγ | 8 | >30-fold vs PI3Kδ/β, 7.5-fold vs PI3Kα | [1] |
Table 2: In Vivo Efficacy of this compound in a Sporadic AD Rat Model (ICV-STZ) [1]
| Parameter | Model | Doses (mg/kg, p.o.) | Duration | Key Findings |
| Cognitive Function | ||||
| Escape Latency (MWM) | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant decrease in escape latency. |
| Time in Target Quadrant | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant increase in time spent in the target quadrant. |
| Oxidative Stress Markers | ||||
| Lipid Peroxidation (LPO) | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant prevention of increased LPO levels.[1] |
| Glutathione (GSH) | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant improvement of depleted GSH levels.[1] |
| Superoxide Dismutase (SOD) | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant attenuation of reduced SOD activity. |
| Nitrite Levels | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Dose-dependent and significant reduction of increased nitrite levels.[1] |
| Amyloid-beta Pathology | ||||
| Aβ Protein Expression | ICV-STZ Rats | 5, 15, 25 | 4 weeks | Marked restoration of increased Aβ protein expression levels (Western Blot & IHC).[1] |
Experimental Protocols
In Vivo Administration in a Sporadic Alzheimer's Disease Rat Model
This protocol is based on the methodology described in Alluri et al., 2020.[1]
1. Animal Model:
-
Species: Wistar rats
-
Model Induction: Intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce a model of sporadic Alzheimer's disease. A single dose of 3 mg/kg STZ is administered.
2. This compound Formulation:
-
Prepare fresh solutions of this compound daily.
-
The vehicle for administration is not explicitly stated in the primary reference, but typically for oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is used.
3. Dosing and Administration:
-
Doses: 5, 10, and 15 mg/kg body weight (in the cited study, doses of 5, 15, and 25 mg/kg were also used for some endpoints).[1][2]
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Timing: Administer this compound one hour before the ICV-STZ injection on day 1.
-
Duration: Continue daily administration for four weeks.
4. Experimental Groups:
-
Control group (Vehicle treatment)
-
STZ-induced group (Vehicle treatment)
-
STZ + this compound (5 mg/kg)
-
STZ + this compound (10 mg/kg)
-
STZ + this compound (15 mg/kg)
-
(Optional) Positive control group (e.g., Donepezil)
5. Outcome Measures:
-
Behavioral Testing (starting at week 4):
-
Morris Water Maze (MWM) to assess spatial learning and memory.
-
Passive Avoidance Test for memory assessment.
-
-
Biochemical Analysis (at the end of the study):
-
Harvest brain tissue (hippocampus and cortex).
-
Measure markers of oxidative stress: Lipid peroxidation (LPO), reduced glutathione (GSH), superoxide dismutase (SOD), and nitrite levels.
-
-
Histopathology and Molecular Biology:
-
Immunohistochemistry (IHC) for Aβ deposition in the hippocampus and cortex.
-
Western Blot analysis for Aβ protein expression in brain tissue homogenates.
-
Experimental Workflow
Caption: Workflow for in vivo studies of this compound in a sporadic AD rat model.
Considerations for Research in Other AD Models
While the primary data for this compound in AD research comes from a sporadic model, its mechanism of action suggests potential utility in other models:
-
Transgenic Amyloid Models (e.g., APP/PS1): Given the observed reduction in Aβ expression, this compound could be evaluated for its ability to reduce plaque burden and mitigate downstream neuroinflammation in these models.[5] The role of PI3Kγ in microglial function is particularly relevant here, as microglia are known to cluster around amyloid plaques.[5]
-
Transgenic Tauopathy Models (e.g., P301L or P301S): The link between the PI3K/Akt/GSK-3β pathway and tau phosphorylation provides a strong rationale for testing this compound in models of tauopathy.[3] Key outcome measures would include assessing the levels of phosphorylated tau at various epitopes and examining the extent of neurofibrillary tangle formation.
Researchers planning to use this compound in these models should consider similar dosing and administration protocols as outlined above, with adjustments for the specific mouse strain and the timeline of pathology development in the chosen model.
Conclusion
This compound is a valuable research tool for investigating the role of the PI3Kγ/Akt signaling pathway in Alzheimer's disease. The provided protocols and data offer a foundation for designing and interpreting experiments aimed at evaluating its therapeutic potential. Further research in transgenic models of familial AD will be crucial to fully elucidate the effects of this compound on both amyloid and tau pathologies.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Microglia-Mediated Neuroinflammation Through Phosphatidylinositol 3-Kinase Signaling Causes Cognitive Dysfunction [mdpi.com]
- 6. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis [PeerJ] [peerj.com]
- 8. CREB DNA binding activity is inhibited by glycogen synthase kinase-3β and facilitated by lithium - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve AS-605240 for experimental use
Application Notes and Protocols for AS-605240
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of this compound, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).
Introduction
This compound is an ATP-competitive inhibitor of PI3Kγ with an IC50 of 8 nM. It exhibits selectivity over other PI3K isoforms, with IC50 values of 60 nM, 270 nM, and 300 nM for PI3Kα, PI3Kβ, and PI3Kδ, respectively[1][2]. Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for research in inflammation, autoimmune diseases, and cancer[3][4][5]. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H7N3O2S | [6] |
| Molecular Weight | 257.27 g/mol | [1][7] |
| Appearance | Grey solid powder | [6] |
| CAS Number | 648450-29-7 | [6][7] |
Solubility Data
This compound is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution. The use of fresh, anhydrous solvents is highly recommended to achieve maximum solubility[1].
| Solvent | Concentration | Conditions | Reference |
| DMSO | 3.33 mg/mL (12.94 mM) | Ultrasonic, warming, and heat to 80°C. Use newly opened DMSO. | [7][8] |
| ~5 mM | - | [6] | |
| 1 mg/mL (3.88 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] | |
| Water | 2.78 mg/mL (10.81 mM) | Ultrasonic, warming, adjust pH to 10 with NaOH, and heat to 60°C. | [7][8] |
| Insoluble | - | [2] | |
| Ethanol | Insoluble | - | [2] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.57 mg of this compound (Molecular Weight = 257.27 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years[7].
In Vitro Working Solution Preparation
For cell-based assays, the DMSO stock solution is further diluted with cell culture medium to the desired final concentration.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions in cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
In Vivo Formulation Protocols
For animal studies, this compound is typically administered as a suspension. It is crucial to prepare these formulations fresh daily.
This protocol yields a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection[7].
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for a 2.5 mg/mL solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex or sonicate the suspension to ensure it is uniformly dispersed before administration.
This protocol is suitable for preparing a homogeneous suspension for oral administration[1].
Materials:
-
This compound powder
-
CMC-Na solution (e.g., 0.5% in water)
Protocol (for a 5 mg/mL suspension):
-
Weigh 5 mg of this compound powder.
-
Add it to 1 mL of the CMC-Na solution.
-
Mix thoroughly using a vortex mixer or sonicator to obtain a homogeneous suspension[1].
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound specifically inhibits the gamma isoform of PI3K (PI3Kγ), a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for various cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, PI3Kγ is particularly important for mediating inflammatory responses. Inhibition of PI3Kγ by this compound blocks the phosphorylation of Akt, a downstream effector, thereby modulating the cellular response[7][9].
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeted delivery of a phosphoinositide 3‐kinase γ inhibitor to restore organ function in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS-605240 Treatment in a Murine Model of Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, leading to inflammation and damage in various organs, with lupus nephritis (LN) being one of the most severe manifestations. The Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway plays a crucial role in regulating inflammation.[1][2] The selective PI3Kγ inhibitor, AS-605240 (5-(Quinoxalin-6-ylmethylene)thiazolidine-2,4-dione), has been investigated as a potential therapeutic agent for LN. In the MRL/lpr mouse model, a well-established model for SLE, treatment with this compound has been shown to ameliorate glomerulonephritis and prolong lifespan, suggesting that PI3Kγ is a viable target for the treatment of chronic inflammation associated with lupus nephritis.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a lupus nephritis model, including detailed experimental protocols and a summary of key findings.
Data Summary
Treatment of MRL/lpr mice with this compound resulted in significant improvements in serological and renal parameters compared to vehicle-treated controls.
Table 1: Effect of this compound on Renal Disease and Survival in MRL/lpr Mice
| Parameter | Vehicle-Treated MRL/lpr | This compound-Treated MRL/lpr | Reference |
| Proteinuria (mg/dl) at 5 months | High | Substantially Reduced | [3] |
| Glomerulonephritis Score | 4 (Severe) | 0-1 (Absent to Minimal) | [3] |
| Survival | 50% mortality by 18-20 weeks | Prolonged Lifespan | [4] |
Table 2: Immunological Effects of this compound in MRL/lpr Mice
| Parameter | Vehicle-Treated MRL/lpr | This compound-Treated MRL/lpr | Reference |
| Anti-dsDNA Antibodies | High Titers | Reduced | [3] |
| Splenocyte CD4+CD44high Cells (%) | Elevated | Reduced | [3] |
| Splenocyte CD4+CD62Llow Cells (%) | Elevated | Reduced | [3] |
| Kidney Macrophage Infiltrates (F4/80+) | Present | Reduced | [3] |
| Glomerular Immune Complex Deposition | Present | Reduced | [3] |
Signaling Pathway and Experimental Workflow
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the MRL/lpr mouse model.
Experimental Protocols
Animal Model and this compound Treatment
-
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice are used as a spontaneous model of SLE and lupus nephritis.[5] Disease onset, characterized by lymphadenopathy and autoantibody production, typically begins around 8 weeks of age, with significant proteinuria developing from 12 weeks onwards.[6][7]
-
Treatment Initiation: Treatment is typically initiated at 8-10 weeks of age, prior to the onset of severe renal disease.[5]
-
This compound Administration:
-
Dosage: While the exact dosage from the pivotal study is not publicly detailed, a typical starting point for in vivo studies with similar small molecule inhibitors in mice is in the range of 5-50 mg/kg. Dose-ranging studies are recommended.
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for administration.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Daily administration.
-
-
Control Group: A vehicle control group (receiving only the vehicle solution) is run in parallel.
-
Duration: Treatment is continued for a predefined period, typically until the mice are 18-20 weeks of age, when significant pathology is observed in the control group.[8]
Assessment of Renal Function: Proteinuria
-
Frequency: Urine is collected weekly from each mouse starting from the initiation of treatment.
-
Method:
-
Place individual mice in metabolic cages for a defined period (e.g., 4-16 hours) to collect urine.
-
Alternatively, gentle bladder massage can be used to collect spot urine samples.
-
Measure urine protein concentration using a standard method such as a bicinchoninic acid (BCA) protein assay or colorimetric test strips.
-
Proteinuria is often graded on a semi-quantitative scale (e.g., 0 to 4+).[6]
-
Kidney Histopathology
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize mice and perfuse with phosphate-buffered saline (PBS).
-
Excise kidneys, remove the capsule, and fix one kidney in 10% neutral buffered formalin overnight.
-
The other kidney can be embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen for immunofluorescence.
-
Process formalin-fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections for staining.
-
-
Hematoxylin and Eosin (H&E) and Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate paraffin sections.
-
Stain with H&E to assess overall morphology, cellular infiltration, and glomerular changes.
-
Stain with PAS to visualize the basement membranes and mesangial matrix.
-
-
Glomerulonephritis Scoring:
-
A semi-quantitative scoring system is used to evaluate the severity of glomerulonephritis. Lesions such as mesangial proliferation, endocapillary hypercellularity, crescent formation, and glomerulosclerosis are graded (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).[9]
-
Immunofluorescence for Immune Complex Deposition
-
Sample Preparation:
-
Cut 4-5 µm cryosections from the OCT-embedded kidney tissue.
-
Fix the sections in cold acetone for 10 minutes.
-
-
Staining Protocol:
-
Wash sections with PBS.
-
Block non-specific binding with a suitable blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 30-60 minutes.
-
Incubate with fluorochrome-conjugated primary antibodies against mouse IgG and C3 for 1-2 hours at room temperature in a humidified chamber.
-
Wash sections thoroughly with PBS.
-
Mount with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis:
-
Examine sections under a fluorescence microscope.
-
The intensity and pattern (granular, linear) of IgG and C3 deposition in the glomeruli are assessed and can be scored semi-quantitatively.
-
Flow Cytometry for Splenocyte Analysis
-
Spleen Processing:
-
Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer) and count them.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 cells per well in a 96-well plate.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD44, CD62L) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, single cells, and then identify lymphocyte populations (e.g., T-cells, B-cells).
-
Within the CD4+ T-cell population, quantify the proportions of naïve (CD44lowCD62Lhigh), effector (CD44highCD62Llow), and central memory (CD44highCD62Lhigh) subsets.
-
Serological Analysis of Anti-dsDNA Antibodies
-
Sample Collection: Collect blood via cardiac puncture at the time of sacrifice and separate the serum.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with calf thymus dsDNA overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted serum samples to the wells and incubate for 1-2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Incubate for 1 hour, then wash.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantify anti-dsDNA antibody levels relative to a standard curve or express as arbitrary units.
-
Conclusion
The PI3Kγ inhibitor this compound demonstrates significant therapeutic potential in the MRL/lpr mouse model of lupus nephritis. Its mechanism of action, involving the inhibition of key inflammatory pathways, leads to a reduction in autoantibody production, immune cell activation, and renal pathology. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of PI3Kγ inhibition in the context of SLE and other autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances in Lupus B Cell Biology: PI3K, IFNγ, and Chromatin [frontiersin.org]
- 4. Prevention and reversal of nephritis in MRL/lpr mice with a single injection of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 6. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of genetic knockouts to modulate disease expression in a murine model of lupus, MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: AS-605240 for a T-cell Infiltration Study
Introduction
AS-605240 is a potent, ATP-competitive, and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] PI3Kγ is a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in regulating inflammatory and immune responses, including the migration and infiltration of leukocytes such as T-cells.[4][5] Chemokine signaling in T-cells activates PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors like Akt (Protein Kinase B). This signaling cascade is essential for cytoskeletal rearrangements required for cell polarization and migration.
By selectively inhibiting PI3Kγ, this compound serves as a valuable pharmacological tool to investigate the specific role of this isoform in T-cell chemotaxis and tissue infiltration. Its use in both in vitro and in vivo models allows researchers to dissect the molecular mechanisms governing T-cell trafficking in various physiological and pathological contexts, including autoimmune diseases, cancer, and inflammatory disorders.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Target Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ |
|---|---|---|---|
| PI3Kγ | 8 | 7.8 | 1x |
| PI3Kα | 60 | N/A | 7.5x |
| PI3Kβ | 270 | N/A | >30x |
| PI3Kδ | 300 | N/A | >30x |
Data sourced from[1],[2],[3],[6],[7].
Table 2: In Vitro and In Vivo Efficacy of this compound
| Model / Assay | Species | Key Finding | Effective Concentration / Dose |
|---|---|---|---|
| C5a-mediated PKB/Akt phosphorylation | Mouse (RAW264 Macrophages) | Inhibition of phosphorylation | IC50: 90 nM |
| MCP-1-induced PKB/Akt phosphorylation | Mouse (BMDMs) | Blockade of phosphorylation | 1 µM |
| Autoreactive T-cell activation | Human | Suppression of proliferation and cytokine production | 0.1 - 10 µM |
| Chemokine-induced neutrophil migration | Mouse | Reduction of chemokinetic migration | >60% reduction |
| RANTES-induced peritonitis | Mouse | Reduction of neutrophil recruitment | ED50: 9.1 mg/kg |
| Collagen-induced arthritis | Mouse | Suppression of joint inflammation and T-cell infiltration | 50 mg/kg (p.o.) |
| Autoimmune diabetes (NOD mice) | Mouse | Suppression of T-cell infiltration in pancreatic islets | 30 mg/kg (i.p.) |
Data sourced from[1],[3],[8],[9].
PI3Kγ Signaling Pathway in T-Cell Migration
The diagram below illustrates the signaling cascade initiated by chemokine binding to a G-protein coupled receptor (GPCR) on the T-cell surface, leading to cell migration, and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AS-605240 in Bleomycin-Induced Pulmonary Fibrosis
These application notes provide a detailed experimental protocol for investigating the therapeutic potential of AS-605240, a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, in a well-established rodent model of bleomycin-induced pulmonary fibrosis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] The bleomycin-induced pulmonary fibrosis model in rodents is a widely used preclinical model to study the pathogenesis of IPF and to evaluate novel anti-fibrotic therapies.[2][3] Bleomycin administration induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of the human disease.[2][4] The PI3K/Akt signaling pathway is implicated in the proliferation and activation of fibroblasts, key events in the development of fibrosis.[5][6] this compound is a potent and selective inhibitor of PI3Kγ, an isoform involved in inflammatory and immune responses.[7][8] This protocol outlines the methodology to assess the efficacy of this compound in mitigating bleomycin-induced pulmonary fibrosis.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound in a bleomycin-induced pulmonary fibrosis model in rats.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity in Bleomycin-Treated Rats
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Saline Control | 2.8 ± 0.5 | 2.6 ± 0.5 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bleomycin + Vehicle | 10.2 ± 1.8 | 7.5 ± 1.3 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Bleomycin + this compound (25 mg/kg) | 6.1 ± 1.1 | 4.8 ± 0.9 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Bleomycin + this compound (50 mg/kg) | 5.8 ± 1.0 | 4.5 ± 0.8 | 0.7 ± 0.2 | 0.6 ± 0.1 |
*p < 0.05 compared to Bleomycin + Vehicle group. Data adapted from a study by Wei et al., 2010, which demonstrated that this compound markedly reduces total cell count and the numbers of macrophages, neutrophils, and lymphocytes in rats.[7]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF of Bleomycin-Treated Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Saline Control | 15.3 ± 3.1 | 8.2 ± 1.5 |
| Bleomycin + Vehicle | 254.6 ± 25.1 | 98.7 ± 15.4 |
| Bleomycin + this compound (25 mg/kg) | 132.7 ± 11.2 | 49.2 ± 11.3 |
| Bleomycin + this compound (50 mg/kg) | 131.3 ± 10.7 | 49.6 ± 8.8 |
*p < 0.05 compared to Bleomycin + Vehicle group. Data from the same study by Wei et al., 2010, showing significant reduction in TNF-α and IL-1β levels with this compound treatment.[7]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Animal Model
This protocol describes the induction of pulmonary fibrosis in mice or rats using bleomycin. C57BL/6 mice are a commonly used strain due to their susceptibility to bleomycin-induced fibrosis.[4]
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
Male C57BL/6 mice (8-10 weeks old) or Wistar rats (200-250 g)
Procedure:
-
Anesthetize the animal using a suitable anesthetic agent.
-
Place the animal in a supine position on a surgical board.
-
Surgically expose the trachea.
-
Using a fine-gauge needle, perform a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. A typical dose for mice is 1-5 U/kg and for rats is 2.5 U/kg.[9] The control group should receive an equivalent volume of sterile saline.
-
Suture the incision and allow the animal to recover on a warming pad.
-
Monitor the animals daily for any signs of distress. Body weight should be recorded regularly.[10]
-
The development of fibrosis is typically assessed at day 14 or 21 post-bleomycin administration.[11][12]
This compound Administration
This compound can be administered prophylactically or therapeutically. For a therapeutic approach, treatment should begin after the initial inflammatory phase, typically around day 7 post-bleomycin instillation.[4]
Materials:
-
This compound
-
Vehicle for dissolution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound to the treatment groups at the desired doses (e.g., 25 mg/kg and 50 mg/kg).[7] Administration can be performed via oral gavage or intraperitoneal injection.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Administer the treatment daily or as determined by the experimental design until the endpoint of the study.
Assessment of Pulmonary Fibrosis
At the study endpoint, various analyses can be performed to quantify the extent of pulmonary fibrosis and inflammation.
Procedure:
-
Euthanize the animal via an approved method.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 0.5 mL for mice) into the lungs.
-
Pool the recovered fluid and centrifuge to pellet the cells.
-
Use the supernatant for protein and cytokine analysis.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).[13]
Procedure:
-
Perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.[14]
-
Embed the lung tissue in paraffin and cut sections (e.g., 5 µm).
-
Stain the sections with Masson's trichrome to visualize collagen deposition (stains blue).[15]
-
Evaluate the extent of fibrosis using the Ashcroft scoring method, a semi-quantitative scale from 0 (normal) to 8 (total fibrosis).[16] Alternatively, automated image analysis can be used for a more objective quantification of the fibrotic area.[10][17]
This assay provides a quantitative measure of total collagen content in the lung tissue.[2][18]
Procedure:
-
Excise and weigh a portion of the lung tissue.
-
Homogenize the tissue in distilled water.[19]
-
Hydrolyze the homogenate in concentrated HCl (e.g., 6N HCl) at 120°C for 3-24 hours.[20][21]
-
Neutralize the hydrolysate and perform a colorimetric reaction using a hydroxyproline assay kit according to the manufacturer's instructions.[22]
-
Measure the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve. The results are typically expressed as µg of hydroxyproline per mg of lung tissue.[20]
Western blotting can be used to assess the activation of the PI3K/Akt signaling pathway in lung tissue homogenates.
Procedure:
-
Homogenize lung tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway, such as phosphorylated Akt (p-Akt) and total Akt.[23]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway
Caption: PI3Kγ signaling pathway in pulmonary fibrosis and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in bleomycin-induced pulmonary fibrosis.
References
- 1. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 14. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Hydroxyproline assay [bio-protocol.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for AS-605240 in the Study of Insulin Sensitivity and Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 8 nM.[1] While PI3Kγ is primarily expressed in leukocytes and has been extensively studied in the context of inflammation and autoimmune diseases, emerging evidence suggests its role in metabolic regulation.[2][3] In preclinical models of obesity-induced diabetes, such as the ob/ob mouse, administration of this compound has been shown to lower blood glucose levels and significantly improve both insulin sensitivity and glucose tolerance.[1] These findings highlight the potential of targeting PI3Kγ with this compound as a therapeutic strategy for metabolic disorders characterized by insulin resistance.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on insulin sensitivity and glucose tolerance in preclinical models.
Signaling Pathway Context: PI3Kγ in Insulin Action
The canonical insulin signaling pathway is crucial for maintaining glucose homeostasis. Upon insulin binding to its receptor, a signaling cascade is initiated, with the activation of PI3K being a pivotal step. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then mediates a wide range of metabolic effects, including the translocation of GLUT4 glucose transporters to the plasma membrane, leading to glucose uptake into muscle and adipose tissue, and the suppression of hepatic glucose production.
While the p110α isoform of PI3K is considered pre-eminent in acutely regulating glucose metabolism, the role of other isoforms, including p110γ, is an active area of investigation.[4] this compound, by selectively inhibiting PI3Kγ, allows for the specific interrogation of this isoform's contribution to insulin sensitivity and glucose metabolism.
References
Troubleshooting & Optimization
AS-605240 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kγ inhibitor, AS-605240.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) with an IC50 of 8 nM.[1][2][3][4][5] It exhibits significant selectivity for PI3Kγ over other PI3K isoforms (α, β, and δ).[1][2][3][4][5][6] Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in various cellular processes, including inflammation and cell survival.[7][8]
2. What are the recommended solvents for dissolving this compound?
The most common and recommended solvent for reconstituting this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3][6][9][10][11] For in vivo applications, stock solutions in DMSO are often further diluted in aqueous solutions containing agents like Tween-80 and CMC-Na.[2][6]
3. What is the solubility of this compound in different solvents?
The solubility of this compound can vary slightly between batches. The following table summarizes the approximate solubility data from various suppliers.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥4.28 mg/mL[3] | ≥16.64 mM | Gentle warming and use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[1][3][6][10] |
| DMSO | 3.33 mg/mL[6] | 12.94 mM | Requires sonication and warming to 80°C.[6] |
| DMSO | 1 mg/mL[1] | 3.88 mM | |
| DMSO | 0.38 mg/mL[2] | 1.47 mM | |
| Water | Insoluble[1][2][3] | - | |
| Water | 2.78 mg/mL[6] | 10.81 mM | Requires sonication, warming, and pH adjustment to 10 with NaOH.[6] |
| Ethanol | Insoluble[1][2][3] | - |
4. How should I store this compound solutions?
-
Solid Powder: Store at -20°C for up to 3 years.[6]
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[6] Some suppliers recommend using solutions within 1 month when stored at -20°C.[2][10]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in DMSO.
-
Question: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
-
Answer:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of this compound.[1][6] Always use newly opened or properly stored anhydrous DMSO.
-
Warming: Gently warm the solution. Some protocols suggest heating up to 80°C to aid dissolution.[6]
-
Sonication: Use an ultrasonic bath to help break down any clumps and facilitate dissolution.[6]
-
Check Concentration: Ensure you are not exceeding the reported solubility limit for your specific batch of this compound.
-
Issue: The compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay.
-
Question: I observed precipitation after diluting my this compound DMSO stock into my cell culture medium. How can I prevent this?
-
Answer:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to cells.
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Vortexing during Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Pre-warm Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Consider a different formulation for in vivo use: For animal studies, specific formulations with co-solvents like PEG300 and surfactants like Tween-80 are often necessary to maintain solubility.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 257.27 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.57 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gently warm the vial (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: In Vivo Formulation (Suspension)
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[6]
-
Prepare a 25 mg/mL stock solution in DMSO.
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
-
Homogenization: If precipitation or phase separation occurs, use heat and/or sonication to aid in creating a uniform suspension.
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3Kγ-mediated phosphorylation of Akt.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 5. AS605240|this compound|DC Chemicals|Price|Buy [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. tribioscience.com [tribioscience.com]
- 11. mybiosource.com [mybiosource.com]
potential off-target effects of AS-605240
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AS-605240, a potent and selective inhibitor of PI3Kγ.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
This compound is a specific, orally active, and ATP-competitive inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] It exhibits a high affinity for PI3Kγ with an IC50 of approximately 8 nM and a Ki of 7.8 nM.[1][4][5][6][7] By binding to the ATP pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby inhibiting downstream signaling pathways like the Akt/PKB pathway.[8][9]
Q2: What are the known off-target effects of this compound on other PI3K isoforms?
While this compound is highly selective for PI3Kγ, it can inhibit other Class I PI3K isoforms at higher concentrations. It is crucial to be aware of this selectivity profile when designing experiments and interpreting data. The inhibitory activity against other isoforms is as follows:
This compound demonstrates over 30-fold selectivity for PI3Kγ compared to PI3Kδ and PI3Kβ, and approximately 7.5-fold selectivity over PI3Kα.[1][2][6]
Q3: Besides other PI3K isoforms, are there other known cellular effects?
Yes, due to the central role of the PI3K pathway, inhibition by this compound can lead to various cellular effects that may be considered off-target depending on the research context. These include:
-
Inhibition of Osteoclast Differentiation: this compound has been shown to inhibit the formation of osteoclasts and bone resorption triggered by RANKL by suppressing the PI3K/Akt signaling pathway.[8][11]
-
Enhanced Osteoblast Activity: In some contexts, this compound can enhance the differentiation of osteoblasts.[8][12]
-
Suppression of T-cells: The inhibitor can suppress the proliferation of certain autoreactive T-cells while potentially increasing regulatory T-cells (Tregs).[4][13]
-
Cardiomyocyte Apoptosis: In a model of myocardial infarction, PI3Kγ inhibition with this compound was associated with suppressed Akt phosphorylation, decreased inflammation, and increased cardiomyocyte apoptosis.[14]
Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory potency of this compound against Class I PI3K isoforms.
| Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8 | 1x |
| PI3Kα | 60 | 7.5x |
| PI3Kβ | 270 | 33.75x |
| PI3Kδ | 300 | 37.5x |
| Data sourced from multiple cell-free assays.[1][3][10] |
Troubleshooting Guide
Issue 1: Unexpected cell death or cytotoxicity in my cell-based assay.
-
Possible Cause: The concentration of this compound used may be toxic to your specific cell line. Toxicity can vary significantly between cell types. For example, bone marrow-derived macrophages (BMMs) showed viability up to 5.0μM, while the pre-osteoblast cell line MC3T3-E1s showed viability only up to 1.25μM.[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., CCK-8, MTT) with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[8][9]
-
Review the Literature: Check for published studies using this compound in similar cell lines to gauge an appropriate concentration range.
-
Check DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Issue 2: My results suggest inhibition of PI3Kα, β, or δ signaling pathways.
-
Possible Cause: The concentration of this compound may be high enough to inhibit other PI3K isoforms, not just PI3Kγ.
-
Troubleshooting Steps:
-
Lower the Concentration: If possible, reduce the concentration of this compound to a range where it is highly selective for PI3Kγ (e.g., closer to its 8 nM IC50) while still being effective for your intended purpose.
-
Use a More Selective Inhibitor: If isoform-specific signaling is critical, consider using a different inhibitor with a higher degree of selectivity or using genetic knockout/knockdown models as controls.
-
Issue 3: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Improper preparation or storage of this compound.
-
Troubleshooting Steps:
-
Solubility Check: this compound is soluble in DMSO.[3][5][6] Ensure it is fully dissolved before making further dilutions. Gentle warming may be required.
-
Storage Conditions: Store the solid powder desiccated at 4°C. For DMSO stock solutions, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to ensure consistent potency.
-
Visualizations and Diagrams
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to assess potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: In Vitro PI3K Lipid Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 values of this compound.[1][15]
-
Objective: To measure the enzymatic activity of a PI3K isoform in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant human PI3Kγ (or other isoforms: α, β, δ)
-
Kinase Buffer (e.g., 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, appropriate ATP concentration)
-
γ-[33P]ATP
-
Lipid vesicles (e.g., Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer))
-
This compound serial dilutions in DMSO
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
-
Procedure:
-
Incubate the recombinant PI3K enzyme (e.g., 100 ng PI3Kγ) at room temperature with the kinase buffer.
-
Add the lipid vesicles to the reaction mixture.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding γ-[33P]ATP. The final ATP concentration should be optimized for each isoform (e.g., 15 μM for PI3Kγ, 89 μM for PI3Kα).[1]
-
Allow the reaction to proceed for a set time (e.g., 2 hours).
-
Stop the reaction by adding Neomycin-coated SPA beads, which bind to the phosphorylated lipid product.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression.
-
Protocol 2: Cellular Akt Phosphorylation Assay
This protocol is based on the C5a-mediated PKB/Akt phosphorylation assay in RAW264 mouse macrophages.[1][4][7]
-
Objective: To assess the inhibitory effect of this compound on the PI3K signaling pathway in a cellular context.
-
Materials:
-
RAW264 mouse macrophage cell line
-
Serum-free culture medium
-
This compound serial dilutions
-
Stimulant (e.g., 50 nM C5a)
-
Lysis buffer
-
Antibodies: Phospho-Akt (Ser473) specific antibody, Total-Akt antibody
-
ELISA or Western Blotting reagents
-
-
Procedure:
-
Culture RAW264 cells to the desired confluency.
-
Starve the cells in serum-free medium for 3-4 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 30 minutes.
-
Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3K pathway.
-
Immediately wash the cells with cold PBS and lyse them.
-
Quantify the level of phosphorylated Akt (Ser473) in the cell lysates using a phospho-specific ELISA kit or by Western Blotting.
-
Normalize the phosphorylated Akt signal to the total Akt protein level.
-
Calculate the IC50 value of this compound for the inhibition of Akt phosphorylation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. tribioscience.com [tribioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adooq.com [adooq.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
Technical Support Center: AS-605240 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AS-605240 in in vivo experiments. The information is designed to assist scientists and drug development professionals in effectively determining the optimal dosage and administration of this selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It functions in an ATP-competitive manner, with a significantly higher selectivity for the γ isoform over the α, β, and δ isoforms.[2] By inhibiting PI3Kγ, this compound effectively blocks the PI3K/Akt signaling pathway, which is crucial for various cellular processes, including inflammation, immune cell trafficking, and proliferation.[3]
Q2: What is a typical effective dose range for this compound in vivo?
A2: The effective dose of this compound in vivo can vary depending on the animal model, the disease indication, and the route of administration. Based on published studies, a general effective dose range is between 5 mg/kg and 50 mg/kg. For specific examples, please refer to the Data Presentation section below.
Q3: Which route of administration is recommended for this compound?
A3: this compound has been shown to be effective when administered both orally (p.o.) and intraperitoneally (i.p.).[4][5] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile. Oral administration is generally less invasive for long-term studies. While direct comparative pharmacokinetic data for this compound is limited, intraperitoneal injection often leads to more rapid and complete absorption compared to the oral route for small molecules.[5]
Q4: Is this compound effective in crossing the blood-brain barrier?
A4: Yes, studies have indicated that this compound is capable of crossing the blood-brain barrier.[6]
Q5: What are the known off-target effects or toxicity of this compound in vivo?
A5: Within the effective dose ranges reported in preclinical studies (up to 50 mg/kg), this compound is generally well-tolerated with no obvious side effects or toxic reactions observed.[7] It is considered to be less toxic than pan-PI3K inhibitors due to its selectivity for the γ isoform.[3]
Data Presentation
The following table summarizes the effective doses of this compound used in various in vivo models.
| Animal Model | Disease/Condition | Route of Administration | Effective Dose | Observed Effect |
| Mouse | Peritonitis (RANTES-induced) | Oral (p.o.) | ED50 of 9.1 mg/kg | Reduction in neutrophil chemotaxis |
| Mouse | Arthritis (αCII-induced) | Oral (p.o.) | 50 mg/kg | Protection against arthritis symptoms |
| Mouse | Arthritis (collagen-induced) | Oral (p.o.) | 50 mg/kg | Suppression of joint inflammation and damage |
| Mouse (ob/ob) | Obesity-induced diabetes | Not specified | 10 mg/kg | Lowered blood glucose, improved insulin sensitivity |
| Mouse (ob/ob) | Obesity-induced diabetes | Not specified | 30 mg/kg | More profound effects on glucose and insulin sensitivity |
| Rat | Alzheimer's Disease (STZ-induced) | Oral (p.o.) | 5, 15, and 25 mg/kg | Dose-dependent improvement in cognitive impairment |
| Mouse | Osteoporosis (ovariectomy-induced) | Intraperitoneal (i.p.) | 20 mg/kg | Inhibition of bone loss |
| Mouse | Hypertension | Intraperitoneal (i.p.) | 10, 20, and 40 mg/kg | Dose-dependent reduction in blood pressure |
Experimental Protocols
1. In Vivo Formulation Preparation
This compound has poor water solubility, requiring a specific vehicle for in vivo administration. The following protocol describes the preparation of a commonly used suspended solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure for a 2.5 mg/mL suspended solution:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final concentrations of the vehicle components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
-
2. Administration Protocol (General Guidance)
-
Oral Administration (Gavage):
-
Ensure the animal is properly restrained.
-
Use a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.
-
Typical administration volume for mice is 5-10 mL/kg.
-
-
Intraperitoneal Injection:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the calculated volume of the this compound suspension.
-
Typical injection volume for mice is 5-10 mL/kg.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the dosing solution | - Poor solubility of the compound.- Incorrect preparation of the vehicle.- Solution prepared too far in advance. | - Ensure the vehicle components are added in the correct order and mixed thoroughly at each step.- Use gentle warming or sonication to aid dissolution.- Prepare the dosing solution fresh before each use. |
| Inconsistent or lack of in vivo efficacy | - Improper dose selection.- Inadequate frequency of administration.- Issues with the administration technique (e.g., incorrect gavage or i.p. injection).- Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your specific model.- Consider the half-life of the compound (if known) or administer it more frequently (e.g., every 12 hours).- Ensure proper training in animal handling and administration techniques.- Store the lyophilized powder at -20°C and use prepared solutions within one month when stored at -20°C. |
| Animal distress or adverse reactions | - Vehicle toxicity.- High dose of the compound. | - Administer a vehicle-only control to assess for any adverse effects of the formulation.- If toxicity is suspected, reduce the dose of this compound. |
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
References
- 1. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with AS-605240
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AS-605240.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] It displays significant selectivity for PI3Kγ over other Class I PI3K isoforms.[1][2]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound shows a high degree of selectivity for PI3Kγ. It is over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold more selective against PI3Kα in cell-free assays.[1][2][3]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[1] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or weak inhibition of PI3Kγ activity observed.
-
Question: I am not observing the expected inhibition of PI3Kγ in my assay, even at concentrations where it should be active. What could be the reason?
-
Answer: There are several potential reasons for a lack of inhibitory effect:
-
Inadequate Solubility: this compound has limited solubility in aqueous solutions.[4] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your assay buffer.[1] Precipitation of the compound can lead to a lower effective concentration.
-
Compound Degradation: Improper storage can lead to the degradation of this compound. Ensure that the compound and its stock solutions have been stored at the recommended temperatures.[1][4]
-
Assay Conditions: The IC50 of an inhibitor can be influenced by the ATP concentration in the kinase assay. This compound is an ATP-competitive inhibitor, so high concentrations of ATP in your assay may require higher concentrations of the inhibitor to achieve the desired effect.[1]
-
Incorrect Concentration Range: The reported IC50 for this compound against PI3Kγ is approximately 8 nM in cell-free assays.[1][5] In cell-based assays, the effective concentration might be higher. For instance, an IC50 of 90 nM was observed for the inhibition of C5a-mediated PKB phosphorylation in RAW264 macrophages.[1] Ensure your concentration range is appropriate for your experimental system.
-
Issue 2: Off-target effects observed at higher concentrations.
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Question: I am observing effects that are not consistent with the known function of PI3Kγ. Could this compound have off-target effects?
-
Answer: While this compound is highly selective for PI3Kγ, it can inhibit other PI3K isoforms at higher concentrations.[1]
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Inhibition of other PI3K isoforms: At concentrations significantly above its IC50 for PI3Kγ, this compound can inhibit PI3Kα, PI3Kβ, and PI3Kδ.[1] This could lead to phenotypes that are not solely dependent on PI3Kγ inhibition.
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Kinase promiscuity: Like many kinase inhibitors, this compound may interact with other kinases, especially at high concentrations.[6] It is crucial to use the lowest effective concentration to minimize off-target effects and to validate key findings using complementary approaches, such as genetic knockdown of PI3Kγ.
-
Issue 3: Unexpected cellular responses or toxicity.
-
Answer: The PI3K pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival.[7]
-
On-target toxicity: Inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation and survival.[7] This is an expected "on-target" effect. In some cell types, this can manifest as toxicity.
-
Cell-type specific effects: The role of PI3Kγ can vary significantly between different cell types. While it is primarily expressed in leukocytes and involved in inflammatory responses, its inhibition might have unforeseen consequences in other cell types where its function is less characterized.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| PI3Kγ | 8 | 7.8 | Cell-free kinase assay |
| PI3Kα | 60 | - | Cell-free kinase assay |
| PI3Kβ | 270 | - | Cell-free kinase assay |
| PI3Kδ | 300 | - | Cell-free kinase assay |
| C5a-mediated PKB phosphorylation | 90 | - | RAW264 macrophages |
Data compiled from multiple sources.[1][5][8]
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on PI3Kγ in a cell-free system.
-
Reagents:
-
Recombinant human PI3Kγ
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
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PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).
-
In a multi-well plate, add the PI3Kγ enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition in Cells
This protocol describes how to assess the effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream target.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., RAW264 macrophages) and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal PI3K pathway activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of PI3Kγ (e.g., C5a or MCP-1) for a short period (e.g., 5-15 minutes).[4][8]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
how to minimize AS-605240 toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use AS-605240 in cell lines while minimizing potential toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected cytotoxicity or cell death observed at intended effective concentrations.
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Question: My cells are showing significant toxicity even at concentrations that are reported to be effective for PI3Kγ inhibition. What could be the cause?
Answer: Several factors could contribute to unexpected cytotoxicity:
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Solvent Toxicity: this compound is commonly dissolved in DMSO.[1][2][3] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, and that you run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the solvent's effect.
-
Compound Precipitation: this compound has limited solubility in aqueous solutions.[2][3] If the compound precipitates out of solution in your culture medium, this can lead to inconsistent results and direct physical stress on the cells. Visually inspect your culture plates for any signs of precipitation. Consider preparing fresh dilutions from your stock solution for each experiment.
-
Off-Target Effects: While this compound is a selective inhibitor of PI3Kγ, it can inhibit other PI3K isoforms (α, β, and δ) at higher concentrations.[1][2][4] This off-target inhibition could lead to unintended biological effects and toxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. The reported effective concentrations in one cell line may be toxic to another. It is essential to determine the IC50 value for your specific cell line through a cell viability assay.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: I am observing significant variability in my results between experiments using this compound. What are the potential sources of this inconsistency?
Answer: Inconsistent results can stem from several experimental variables:
-
Stock Solution Stability: Ensure your this compound stock solution is stored correctly. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year to maintain stability.[1][5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Inaccurate Pipetting: Small pipetting errors, especially when preparing serial dilutions, can lead to significant variations in the final drug concentration. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact their response to drug treatment. Maintain consistent cell culture practices for all experiments.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be influenced by the compound itself. For example, compounds that affect cellular metabolism can interfere with assays like the MTT assay, which relies on metabolic activity.[6][7] Consider using a direct cell counting method or an alternative viability assay to confirm your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][4][8] PI3Kγ is a key enzyme in the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, survival, and inflammation.[8][9][10] By inhibiting PI3Kγ, this compound can modulate these downstream signaling events.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 1 year.[1][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1][2][3] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM). Gentle warming may be required to fully dissolve the compound.[3] Ensure the solution is homogenous before making further dilutions in your cell culture medium.
Q4: What is the selectivity profile of this compound?
A4: this compound is most potent against PI3Kγ with an IC50 of approximately 8 nM. It exhibits selectivity over other PI3K isoforms, with reported IC50 values of 60 nM for PI3Kα, 270 nM for PI3Kβ, and 300 nM for PI3Kδ.[2] This means it is approximately 7.5-fold more selective for PI3Kγ over PI3Kα and over 30-fold more selective for PI3Kγ over PI3Kβ and PI3Kδ.[1][4]
Q5: What are some common cell lines in which this compound has been used?
A5: this compound has been utilized in various cell lines. For example, it has been shown to inhibit the growth of U-87MG human glioblastoma cells with an IC50 of 0.32 μM.[2] In HEK293 cells, an IC50 of 1.6 μM was reported for the inhibition of tau phosphorylation.[2][5] It has also been used in studies with neuroblastoma cell lines and B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[11][12]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| PI3Kγ IC50 | 8 nM | Cell-free assay | [1][2][4][5] |
| PI3Kα IC50 | 60 nM | Cell-free assay | [1][2] |
| PI3Kβ IC50 | 270 nM | Cell-free assay | [1][2] |
| PI3Kδ IC50 | 300 nM | Cell-free assay | [1][2] |
| U-87MG IC50 | 0.32 μM | MTT assay (4 days) | [2] |
| HEK293 IC50 | 1.6 μM | Immunofluorescence assay | [2][5] |
| RAW264.7 IC50 | 0.09 μM | PKB phosphorylation inhibition | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. tribioscience.com [tribioscience.com]
- 4. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AS-605240 Treatment for Chronic Inflammation Models
Welcome to the technical support center for the use of AS-605240 in chronic inflammation research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the PI3Kγ enzyme, preventing the phosphorylation of its downstream targets.[4] PI3Kγ is highly expressed in leukocytes and plays a crucial role in chemokine-mediated recruitment and activation of innate immune cells at sites of inflammation. By inhibiting PI3Kγ, this compound effectively suppresses the inflammatory response.
Q2: How selective is this compound for PI3Kγ over other PI3K isoforms?
A2: this compound exhibits good selectivity for PI3Kγ. In cell-free assays, it has an IC50 of 8 nM for PI3Kγ. It is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective than for PI3Kα.[4][5]
Q3: What are the key downstream signaling effects of PI3Kγ inhibition by this compound in inflammatory cells?
A3: Inhibition of PI3Kγ by this compound primarily blocks the phosphorylation of Protein Kinase B (PKB/Akt).[2] This disruption of the PI3Kγ/Akt signaling axis interferes with crucial cellular functions in immune cells, particularly macrophages and neutrophils, including chemotaxis, recruitment to inflammatory sites, and survival.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy in vivo | - Suboptimal Dose: The dose may be too low to achieve therapeutic concentrations at the target site. - Poor Bioavailability: Issues with the formulation or route of administration affecting drug absorption. - Timing of Administration: Treatment initiation might be too late in the disease progression. - Compound Stability: The prepared this compound solution may have degraded. | - Dose-Ranging Study: Conduct a pilot study with a range of doses (e.g., 10, 30, 50 mg/kg) to determine the optimal therapeutic dose for your specific model.[2][4] - Formulation Optimization: Ensure proper solubilization of this compound. A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80. Sonication may be required to achieve a uniform suspension. - Prophylactic vs. Therapeutic Dosing: Consider initiating treatment before or at the onset of clinical signs for chronic models to prevent disease establishment. For therapeutic studies, ensure treatment starts at a well-defined disease stage. - Fresh Preparation: Prepare this compound solutions fresh for each administration. If storing, aliquot and freeze at -20°C or -80°C and protect from light to minimize degradation.[7] |
| Unexpected in vitro results (e.g., cell toxicity) | - High Concentration: this compound concentrations may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. - Off-Target Effects: Although selective, at high concentrations, this compound can inhibit other PI3K isoforms.[4][5] | - Determine IC50: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay. - Solvent Control: Always include a vehicle control group in your experiments with the same final concentration of the solvent used for this compound. - Use Appropriate Concentrations: Use concentrations as close to the PI3Kγ IC50 as possible to maintain selectivity. |
| Difficulties with this compound Solubility | - Poor Aqueous Solubility: this compound is poorly soluble in water. | - Use of Solvents: For in vitro studies, dissolve this compound in DMSO. For in vivo studies, prepare a suspension in a vehicle like CMC/Tween 80.[8] - Sonication and Heating: Gentle warming and sonication can aid in dissolving or suspending the compound.[8] |
| Adverse effects in long-term studies | - Cumulative Toxicity: Long-term administration may lead to unforeseen toxicities. - Immune Suppression: As PI3Kγ is involved in immune cell function, prolonged inhibition may lead to increased susceptibility to infections. | - Toxicity Assessment: In long-term studies, monitor animal health closely (body weight, behavior, etc.). Consider including satellite groups for periodic histopathological analysis of major organs.[9][10] - Monitor for Infections: House animals in a specific pathogen-free (SPF) environment and monitor for any signs of infection. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kγ | 8 | Cell-free kinase assay |
| PI3Kα | 60 | Cell-free kinase assay |
| PI3Kβ | 270 | Cell-free kinase assay |
| PI3Kδ | 300 | Cell-free kinase assay |
| PKB/Akt phosphorylation (C5a-stimulated RAW264 cells) | 90 | Cellular assay |
Data compiled from multiple sources.[2][4][5]
Table 2: In Vivo Efficacy of this compound in Chronic Inflammation Models
| Model | Species | Dose and Route | Treatment Duration | Key Findings |
| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg, p.o. | Daily, therapeutic | Substantially reduced clinical and histological signs of joint inflammation.[1] |
| αCII-Induced Arthritis | Mouse | 50 mg/kg, p.o. | 5 days, therapeutic | Protected against disease development, mirroring PI3Kγ deficiency.[1] |
| Ovariectomy (OVX)-Induced Osteoporosis | Mouse | 20 mg/kg, i.p. | Every 3 days for 4 weeks | Inhibited bone loss and excess osteoclast formation.[11][12] |
| Autoimmune Diabetes (NOD mice) | Mouse | 30 mg/kg, i.p. | Daily for 7 weeks | Prevented diabetes onset and suppressed autoreactive T cells.[13] |
Experimental Protocols
Protocol 1: Therapeutic Treatment of Collagen-Induced Arthritis (CIA) in Mice with this compound
1. Induction of CIA:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
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Administer an intradermal injection at the base of the tail of DBA/1 mice.
-
Provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
2. This compound Preparation and Administration:
-
Prepare a suspension of this compound at 5 mg/mL in 0.5% CMC with 0.25% Tween 80 in sterile saline.
-
Once arthritis is established (clinical score > 2), begin oral gavage of this compound at a dose of 50 mg/kg daily.
-
Administer a vehicle control to a separate group of mice.
3. Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of arthritis (paw swelling, erythema, and joint rigidity) and record clinical scores.
-
Measure paw thickness using a caliper every other day.
-
At the end of the treatment period (e.g., 10-14 days after treatment initiation), euthanize the mice.
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Collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect serum for analysis of inflammatory cytokines and anti-collagen antibodies.
Protocol 2: Treatment of Monosodium Urate (MSU) Crystal-Induced Gout in Mice with this compound
1. Induction of Gouty Arthritis:
-
Induce acute gouty arthritis by intra-articular injection of MSU crystals (e.g., 100 µg in 10 µL of sterile PBS) into the ankle joint of C57BL/6 mice.
2. This compound Administration:
-
Prepare this compound as described in Protocol 1.
-
For a therapeutic approach, administer this compound orally at a dose of 50 mg/kg at a defined time point after MSU injection (e.g., 12 hours post-injection).
-
For a prophylactic approach, administer this compound 1 hour before MSU injection.
3. Outcome Measures:
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Measure ankle swelling at various time points (e.g., 6, 12, 24, and 48 hours) post-MSU injection using a caliper.
-
Assess pain response using a von Frey filament test.
-
At the desired endpoint, collect synovial fluid for cell infiltration analysis (neutrophil count).
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Collect periarticular tissue for analysis of myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-1β).
Visualizations
Caption: PI3Kγ signaling pathway in immune cells and the inhibitory action of this compound.
Caption: Experimental workflow for therapeutic this compound treatment in a mouse CIA model.
References
- 1. meded.ucsd.edu [meded.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. A PI3Kγ signal regulates macrophage recruitment to injured tissue for regenerative cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target organ profiles in toxicity studies supporting human dosing: an assessment of recovery and chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AS-605240 delivery in animal studies
Welcome to the technical support center for AS-605240. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the delivery of this compound in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Formulation and Administration
Question 1: I am observing precipitation of this compound in my vehicle upon storage. How can I improve its solubility and stability?
Answer: Precipitation of this compound is a common issue due to its limited solubility in aqueous solutions. Here are several steps to improve its formulation and stability:
-
Vehicle Selection: For in vivo studies, this compound is often formulated in a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in water.[1]
-
Solubilization in DMSO: this compound is soluble in DMSO.[2][3] A common starting point is to dissolve it in DMSO first, and then dilute it with the aqueous vehicle. However, be mindful of the final DMSO concentration, as high levels can be toxic to animals. It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
-
Warming: Gentle warming can aid in the dissolution of this compound in DMSO.[3]
-
Sonication: After dilution with the aqueous vehicle, sonication can help to create a more uniform and stable suspension.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each administration to minimize precipitation and degradation. Stock solutions in DMSO can be stored at -20°C for up to one month, but should be aliquoted to avoid repeated freeze-thaw cycles.[3][4]
Question 2: What is the recommended route of administration and what are the typical dosages for this compound in animal studies?
Answer: The route of administration and dosage of this compound can vary depending on the animal model and the disease being studied.
-
Oral Administration (p.o.): this compound is orally active.[1][4][5] Dosages in published studies have ranged from 5 mg/kg to 50 mg/kg.[2][4][5] For example, in a mouse model of collagen-induced arthritis, a dose of 50 mg/kg was used.[2][4]
-
Intraperitoneal Injection (i.p.): Intraperitoneal injection is another common route. For instance, a study on autoimmune diabetes in NOD mice used a dose of 30 mg/kg administered intraperitoneally.[4] In a model of osteoporosis, mice were administered 20mg/kg of this compound intraperitoneally every 3 days.[6][7]
It is always recommended to perform a pilot study to determine the optimal dose and route of administration for your specific experimental model.
Experimental Results and Interpretation
Question 3: I am observing inconsistent or no significant effects of this compound in my animal model. What are the potential reasons?
Answer: Inconsistent results can stem from several factors related to the compound's delivery and the experimental setup:
-
Inadequate Formulation: As discussed in Question 1, poor solubility and stability of the formulation can lead to inconsistent dosing. Ensure your preparation protocol is optimized and consistently applied.
-
Incorrect Dosage: The effective dose of this compound is context-dependent. The required dose might be higher or lower depending on the target tissue and the severity of the disease model. A dose-response study is recommended to identify the optimal therapeutic window.
-
Timing and Frequency of Administration: The pharmacokinetic profile of this compound should be considered. The timing and frequency of administration should be aligned with the progression of the disease in your model to ensure the compound is present at the target site at the right time.
-
Animal Strain and Model Variability: The response to this compound can vary between different animal strains and disease models. It is crucial to use a well-characterized model and appropriate controls.
-
Off-Target Effects: While this compound is a selective inhibitor of PI3Kγ, it does have activity against other PI3K isoforms at higher concentrations.[1][2][8] These off-target effects could lead to unexpected biological responses. Consider using a lower dose or a more specific inhibitor if off-target effects are suspected.
Question 4: Are there any known off-target effects or toxicities associated with this compound that I should be aware of?
Answer: this compound is a selective inhibitor of PI3Kγ, but it is not completely specific.
-
Selectivity Profile: It shows inhibitory activity against other PI3K isoforms, with IC50 values of 60 nM for PI3Kα, 270 nM for PI3Kβ, and 300 nM for PI3Kδ, compared to 8 nM for PI3Kγ.[1][2][8] At higher concentrations, these off-target inhibitions could contribute to the observed phenotype.
-
Toxicity: While generally considered less toxic than pan-PI3K inhibitors, high doses or chronic administration may lead to adverse effects.[6][7] For example, inhibition of PI3K signaling can impact glucose metabolism, and hyperglycemia has been observed with some PI3K inhibitors.[9] It is important to monitor the general health of the animals, including body weight and blood glucose levels, especially in long-term studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data compiled from multiple sources.[1][2][8]
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | Up to 1.5 mg/mL (with warming)[3] |
| 0.5% CMC + 0.25% Tween 80 in vivo formulation | 10 mg/mL[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Dissolve the this compound powder in a small volume of anhydrous DMSO. Gentle warming and vortexing can be used to aid dissolution.
-
Vehicle Preparation: Prepare a sterile solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in distilled water or saline.
-
Suspension Formation: While vortexing the vehicle solution, slowly add the this compound/DMSO solution to create a homogenous suspension.
-
Sonication: Sonicate the final suspension in a water bath sonicator for 10-15 minutes to ensure a uniform particle size and prevent precipitation.
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage.
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 9. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in AS-605240 experimental outcomes
Welcome to the technical support resource for AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). This guide is designed for researchers, scientists, and drug development professionals to address common variabilities and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a small molecule that acts as a potent, ATP-competitive inhibitor of PI3Kγ.[1][2] Its primary mechanism is to block the catalytic activity of the p110γ subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This disruption of the PI3K/Akt signaling pathway has been shown to have anti-inflammatory, anti-cancer, and other biological effects.[3][4]
Q2: What is the selectivity profile of this compound against different PI3K isoforms? this compound exhibits the highest potency for PI3Kγ. However, at higher concentrations, it can inhibit other Class I PI3K isoforms. It is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα and over 30-fold more selective compared to PI3Kβ and PI3Kδ.[2][5] This is a critical consideration for dose-selection to avoid potential off-target effects.
Q3: How should I dissolve and store this compound? For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[6] Solubility in DMSO can be limited, with some sources suggesting up to 1.5 mg/mL with warming.[6] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[5][7] For in vivo studies, various formulations have been used, including suspensions in saline containing DMSO, PEG300, and Tween-80.[7]
Q4: What are the common effective concentrations for in vitro and in vivo experiments?
-
In Vitro : The IC50 for PI3Kγ is approximately 8 nM in cell-free assays.[1][5][7] In cell-based assays, effective concentrations can range from 100 nM to 5 µM, depending on the cell type and experimental endpoint.[4][5] For example, it inhibits C5a-mediated PKB/Akt phosphorylation with an IC50 of 90 nM in RAW264 macrophages.[5]
-
In Vivo : Doses in rodent models typically range from 10 mg/kg to 50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[7] The effective dose (ED50) can vary; for instance, it was 9.1 mg/kg for reducing RANTES-induced neutrophil recruitment.[7]
Q5: How can I verify that this compound is active in my experimental system? The most common method is to measure the phosphorylation status of Akt (also known as PKB), a key downstream effector of PI3K. A decrease in phosphorylated Akt at Serine 473 (p-Akt Ser473) upon treatment with this compound indicates successful target engagement. This is typically assessed via Western Blotting.[4][5]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibitory effect observed in cell culture. | Poor Solubility: The compound may have precipitated out of the media. | Prepare a fresh stock solution in high-quality, anhydrous DMSO. Warm slightly if necessary to fully dissolve. When diluting into aqueous media, ensure rapid mixing and avoid supersaturation. Consider using a carrier solvent like PEG300 for final dilutions.[6][7] |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[7] Use aliquots within one month when stored at -20°C.[6] | |
| Sub-optimal Concentration: The concentration used may be too low for the specific cell line or stimulation condition. | Perform a dose-response curve to determine the optimal concentration for your system, typically ranging from 100 nM to 10 µM.[5] | |
| Cell Line Insensitivity: The cell line may not rely heavily on the PI3Kγ isoform for the pathway being studied. | Confirm the expression and role of PI3Kγ in your cell model. Consider using a cell line known to be sensitive to PI3Kγ inhibition (e.g., macrophages, neutrophils).[7] | |
| Inconsistent results between experiments. | Variability in Drug Preparation: Differences in dissolving the compound or final dilution steps. | Standardize the protocol for preparing and diluting this compound. Always prepare fresh working solutions from a validated stock for each experiment. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or serum starvation timing. | Maintain consistent cell culture practices. Ensure cells are in a logarithmic growth phase and implement a consistent serum starvation protocol before stimulation and treatment. | |
| Toxicity observed in cell culture. | High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to cells. | Ensure the final DMSO concentration in your cell culture media does not exceed 0.1-0.5%, depending on your cell line's sensitivity. |
| Off-Target Effects: At high concentrations (>1 µM), this compound can inhibit other PI3K isoforms or other kinases, which may lead to toxicity.[1][5] | Use the lowest effective concentration determined from your dose-response studies to maximize selectivity for PI3Kγ. | |
| Lack of efficacy in in vivo models. | Poor Bioavailability: The formulation may not be optimal for absorption. | For oral administration, consider formulations with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and bioavailability.[7] |
| Inadequate Dosing: The dose or frequency of administration may be insufficient to maintain therapeutic levels. | Review literature for effective dosing regimens in similar models.[7][8] Consider performing a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to correlate dose with target inhibition (e.g., p-Akt levels in tissues). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published data.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Reference(s) |
| PI3Kγ | Cell-free kinase assay | 8 nM | [1][5][7][9] |
| PI3Kα | Cell-free kinase assay | 60 nM | [1][5][9] |
| PI3Kβ | Cell-free kinase assay | 270 nM | [1][5][9] |
| PI3Kδ | Cell-free kinase assay | 300 nM | [1][5][9] |
| p-Akt (Ser473) Inhibition | RAW264 Macrophages (C5a-stimulated) | 90 nM | [5] |
| Chemotaxis Inhibition | RAW264.7 Macrophages (MCP-1-induced) | 5.31 µM | [5] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Dose & Route | Endpoint | Result | Reference(s) |
| Peritonitis (RANTES-induced) | Mouse | ED50 = 9.1 mg/kg | Neutrophil Recruitment | Significant Reduction | [7] |
| Rheumatoid Arthritis (Collagen-induced) | Mouse | 50 mg/kg, p.o. | Joint Inflammation & Damage | Significant Suppression | [1][7] |
| Autoimmune Diabetes | NOD Mouse | 30 mg/kg, i.p. | Diabetes Onset | Delayed | [7][10] |
| Pulmonary Fibrosis (Bleomycin-induced) | Rat | 25-50 mg/kg | Inflammatory Cell Count, TNF-α, IL-1β | Significant Reduction | [7] |
| Osteoporosis (Ovariectomy-induced) | Mouse | 20 mg/kg | Bone Loss | Inhibited | [8] |
Key Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) to Confirm PI3K Inhibition
-
Cell Treatment:
-
Plate cells (e.g., RAW264 macrophages) and allow them to adhere.
-
Starve cells in serum-free media for 3-4 hours to reduce basal PI3K pathway activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 30-60 minutes.[5]
-
Stimulate cells with an appropriate agonist (e.g., 50 nM C5a, 100 ng/mL MCP-1) for 5-10 minutes to activate the PI3K pathway.[5]
-
-
Lysate Preparation:
-
Immediately place the culture plate on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., on a 10% polyacrylamide gel) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total Akt and a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PI3Kγ signaling pathway and a typical workflow for verifying this compound activity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting lack of this compound efficacy in experiments.
References
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of AS-605240 for PI3Kγ in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the specificity of AS-605240 for PI3Kγ in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ). It is an orally active, ATP-competitive inhibitor.[1][2]
Q2: How selective is this compound for PI3Kγ over other PI3K isoforms?
This compound displays significant selectivity for PI3Kγ. In cell-free assays, it is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective than for PI3Kα.[2][3][4]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against different PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| PI3Kγ | 8 | 7.8 |
| PI3Kα | 60 | - |
| PI3Kβ | 270 | - |
| PI3Kδ | 300 | - |
Data sourced from references[1][3][4][5][6][7].
Troubleshooting Guide
Issue 1: How can I confirm that this compound is inhibiting PI3Kγ in my cell-based assay?
Recommended Action:
A key downstream effector of PI3K signaling is the phosphorylation of Akt (also known as Protein Kinase B or PKB).[3][4] You can assess the phosphorylation status of Akt at Serine 473 (Ser473) or Threonine 308 (Thr308) via Western blotting.[8] Inhibition of PI3Kγ by this compound should lead to a dose-dependent decrease in Akt phosphorylation upon stimulation with a relevant agonist (e.g., C5a, MCP-1).[3][4][9]
Experimental Workflow for Western Blotting:
Figure 1. Western blot workflow to assess Akt phosphorylation.
Issue 2: I'm observing off-target effects. How can I be sure my results are specific to PI3Kγ inhibition?
Recommended Actions:
-
Use the lowest effective concentration: Based on the IC50 values, use a concentration of this compound that is sufficient to inhibit PI3Kγ but is significantly lower than the IC50 values for other isoforms. For example, a concentration around 8-10 nM should be highly selective for PI3Kγ.[1][3]
-
Utilize a PI3Kγ-null cell line or siRNA/shRNA knockdown: The most rigorous control is to perform your experiment in cells that do not express PI3Kγ. If this compound has no effect in these cells, it strongly suggests the observed phenotype in wild-type cells is due to PI3Kγ inhibition.
-
Compare with other PI3K inhibitors: Use inhibitors with different selectivity profiles. For instance, an inhibitor selective for PI3Kα (e.g., Alpelisib/BYL719) should not replicate the effects of this compound if the phenotype is PI3Kγ-dependent.[7]
Logical Flow for Specificity Controls:
Figure 2. Decision tree for validating this compound specificity.
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol is adapted from published methods to determine the in vitro inhibitory activity of this compound on PI3Kγ.[3]
Materials:
-
Recombinant human PI3Kγ
-
Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
Lipid Vesicles (containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer))
-
[γ-³³P]ATP
-
This compound (or other inhibitors)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
Procedure:
-
Incubate recombinant human PI3Kγ with the kinase buffer, lipid vesicles, and varying concentrations of this compound (or DMSO as a vehicle control) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 2 hours).[3]
-
Stop the reaction by adding Neomycin-coated SPA beads, which bind to the phosphorylated lipid product.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot for p-Akt (Ser473)
This is a general protocol for assessing PI3K pathway activation in cells.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free media for 3-4 hours.[3] Pre-treat with desired concentrations of this compound or vehicle (DMSO) for 30 minutes. Stimulate with an appropriate agonist for 5-10 minutes.[3]
-
Protein Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8] Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.[8] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt.[8]
PI3Kγ Signaling Pathway
The following diagram illustrates the canonical PI3Kγ signaling pathway and the point of inhibition by this compound.
Figure 3. PI3Kγ signaling pathway and this compound inhibition.
References
- 1. adooq.com [adooq.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Chemietek [chemietek.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Efficacy of AS-605240 and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial to cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of various human cancers and inflammatory diseases, making PI3K an attractive target for therapeutic intervention. Inhibitors of PI3K are broadly classified as either pan-PI3K inhibitors, which target all four class I isoforms (α, β, γ, δ), or isoform-selective inhibitors.
AS-605240 is a potent and selective inhibitor of the PI3K gamma (PI3Kγ) isoform.[1] This guide provides an objective comparison of the in vitro efficacy of this compound against other prominent pan- and isoform-selective PI3K inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PI3K inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate greater potency. All data is derived from cell-free in vitro kinase assays.
| Inhibitor | Type | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound | PI3Kγ-selective | 60[2][3][4] | 270[2][3][4] | 8 [2][3][4][5] | 300[2][3][4] |
| Alpelisib (BYL719) | PI3Kα-selective | 5 [3][6][7][8] | 1200[8] | 250[8] | 290[8] |
| Idelalisib (CAL-101) | PI3Kδ-selective | 8600[9] | 4000[9] | 2100[9] | 2.5 [5][10] |
| Duvelisib (IPI-145) | PI3Kδ/γ-selective | 1602[11] | 85[2][11] | 27[2][11] | 2.5 [2][11] |
| Buparlisib (BKM120) | Pan-PI3K | 52[4][12][13] | 166[4][12][13] | 262[4][12][13] | 116[4][12][13] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 [1][14][15][16][17] | 33[1][14][15][17] | 75[1][14][15][17] | 3 [1][14][15][17] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 [18][19][20][21] | 3.7[18][19][20][21] | 6.4[18][19][20][21] | 0.7[18][19][20][21] |
As the data indicates, this compound demonstrates marked selectivity for PI3Kγ, with an IC50 of 8 nM. It is over 7-fold more selective for PI3Kγ than for PI3Kα and more than 30-fold selective over PI3Kβ and PI3Kδ in cell-free assays.[1][2] In contrast, pan-inhibitors like Copanlisib and Pictilisib show potent, low nanomolar inhibition across multiple isoforms. Isoform-specific inhibitors such as Alpelisib and Idelalisib exhibit high potency for their respective primary targets, PI3Kα and PI3Kδ. Duvelisib shows potent dual activity against both PI3Kδ and PI3Kγ.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Workflow for an in vitro PI3K lipid kinase assay.
Caption: Classification of PI3K inhibitors.
Experimental Protocols
The IC50 values presented in this guide are typically determined using an in vitro PI3K lipid kinase assay. The following is a generalized protocol representative of the methodology used.
Objective: To measure the in vitro enzymatic activity of a specific PI3K isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101).
-
Inhibitor compound (e.g., this compound) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[22]
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles.
-
ATP solution, including a radiolabelled ATP tracer (e.g., γ-³³P-ATP).
-
Reaction termination solution (e.g., 8M HCl).
-
Scintillation Proximity Assay (SPA) beads (e.g., Neomycin-coated) or equipment for thin-layer chromatography (TLC).
-
Microplate reader or phosphorimager for signal detection.
Procedure:
-
Compound Preparation: A serial dilution of the inhibitor (e.g., this compound) is prepared in DMSO and pre-incubated with the specific recombinant PI3K isoform in a microplate well for approximately 10-15 minutes at room temperature. A DMSO-only well serves as the vehicle control (100% enzyme activity).
-
Reaction Initiation: The kinase reaction is initiated by adding the kinase buffer containing the lipid substrate and the ATP/γ-³³P-ATP mixture to each well.
-
Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the lipid substrate.
-
Reaction Termination: The reaction is stopped. This can be achieved by adding an acidic solution or by adding SPA beads which specifically bind to the phosphorylated lipid product (PIP3).
-
Detection and Quantification:
-
SPA Method: If using SPA beads, the plate is read in a microplate scintillation counter. The proximity of the radiolabelled PIP3 to the scintillant in the bead generates a light signal that is proportional to the amount of product formed.
-
TLC Method: If using TLC, the lipid products are extracted, spotted onto a TLC plate, and separated by chromatography. The plate is then exposed to a phosphor screen, and the radiolabelled PIP3 spot is quantified using a phosphorimager.
-
-
Data Analysis: The enzyme activity for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Buparlisib (NVP-BKM120) | PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 14. cellagentech.com [cellagentech.com]
- 15. tribioscience.com [tribioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. caymanchem.com [caymanchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. promega.com [promega.com]
AS-605240 Versus Pan-PI3K Inhibitors: A Comparative Guide for Cancer Therapy Research
A detailed analysis of the selective PI3Kγ inhibitor AS-605240 in contrast to broad-spectrum pan-phosphoinositide 3-kinase (PI3K) inhibitors in the context of cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanism of action, efficacy, and selectivity, supported by experimental data and detailed protocols.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. This has led to the development of numerous PI3K inhibitors, which can be broadly categorized into pan-inhibitors that target all Class I PI3K isoforms (α, β, δ, and γ) and isoform-selective inhibitors. This guide focuses on a comparative analysis of this compound, a selective inhibitor of the PI3Kγ isoform, and pan-PI3K inhibitors such as Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (BAY 80-6946).
Mechanism of Action and Isoform Selectivity
This compound is an ATP-competitive inhibitor with high selectivity for the PI3Kγ isoform.[1][2] In contrast, pan-PI3K inhibitors are designed to block the activity of all four Class I PI3K isoforms. This fundamental difference in their mechanism of action has significant implications for their therapeutic application and potential side effects. While pan-PI3K inhibitors offer a broad blockade of PI3K signaling, which can be advantageous in tumors with multiple activated isoforms, they are also associated with a wider range of on-target toxicities due to the essential physiological roles of each isoform.[3] this compound, by selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells, may offer a more targeted therapeutic approach with a potentially more favorable safety profile, particularly in inflammation-driven cancers and by modulating the tumor microenvironment.[3]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound and several pan-PI3K inhibitors against the different Class I PI3K isoforms.
Table 1: IC50 Values of this compound Against PI3K Isoforms
| Isoform | IC50 (nM) |
| PI3Kγ | 8[1][2][4][5] |
| PI3Kα | 60[1][2][4] |
| PI3Kβ | 270[1][2][4] |
| PI3Kδ | 300[1][2][4] |
Data compiled from cell-free kinase assays.
Table 2: IC50 Values of Pan-PI3K Inhibitors Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (BKM120) | 52[6] | 166[6] | 262[6] | 116[6] |
| Pictilisib (GDC-0941) | 3[7][8] | 33[8] | 75[8] | 3[7][8] |
| Copanlisib (BAY 80-6946) | 0.5[9][10][11] | 3.7[9][10][11] | 6.4[9][10][11] | 0.7[9][10][11] |
Data compiled from cell-free kinase assays.
Preclinical Comparative Studies
Direct head-to-head studies provide valuable insights into the differential effects of selective versus pan-PI3K inhibition.
Neuroblastoma
In a study on neuroblastoma cell lines, this compound was compared with the pan-PI3K inhibitor LY294002. This compound induced apoptosis in neuroblastoma cell lines in proportion to the expression of PI3Kγ and suppressed the growth of PI3Kγ-positive tumors in a xenograft mouse model.[12] Notably, the pan-PI3K inhibitor LY294002 also induced apoptosis, but this compound showed a more pronounced effect in the PI3Kγ-expressing cell line SK-N-LO.[13][14]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
A study in T-ALL cell lines demonstrated that pan-PI3K inhibition (using BKM-120, ZSTK-474, and PIK-90) exerted a greater cytotoxic effect compared to selective inhibition of individual isoforms, including this compound for PI3Kγ.[15][16] However, the study also highlighted that the combination of a PI3Kγ inhibitor (this compound) and a PI3Kδ inhibitor (CAL-101) could achieve synergistic effects in some T-ALL cell lines.[16]
Signaling Pathways
The differential targeting of PI3K isoforms by this compound and pan-PI3K inhibitors leads to distinct downstream signaling consequences.
Figure 1: Simplified PI3K signaling pathway.
Caption: Pan-PI3K inhibitors block all Class I isoforms, while this compound selectively targets PI3Kγ.
Experimental Protocols
This section provides representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of PI3K inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
Protocol:
-
Recombinant human PI3Kα, β, δ, and γ are used.
-
The inhibitor (e.g., this compound) is dissolved in DMSO and serially diluted.
-
The kinase reaction is initiated by incubating the respective PI3K isoform with a kinase buffer containing MgCl2, DTT, ATP (spiked with γ-[33P]ATP), and lipid vesicles (phosphatidylinositol and phosphatidylserine).[1]
-
The reaction is carried out in the presence of varying concentrations of the inhibitor or DMSO (vehicle control).
-
The reaction is stopped by the addition of neomycin-coated scintillation proximity assay (SPA) beads.[1]
-
The amount of phosphorylated product is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To assess the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the PI3K inhibitor (e.g., Pictilisib) or DMSO for 48-72 hours.[7]
-
For MTT assay:
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solubilization buffer.
-
Absorbance is measured at a specific wavelength (e.g., 490 nm).[17]
-
-
For CellTiter-Glo Luminescent Cell Viability Assay:
-
CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]
-
Luminescence is measured using a luminometer.
-
-
Cell viability is expressed as a percentage of the vehicle-treated control, and GI50/IC50 values are calculated.
Clonogenic Survival Assay
Objective: To determine the long-term effect of PI3K inhibitors on the ability of single cancer cells to form colonies.
Protocol:
-
A single-cell suspension is prepared, and cells are seeded at a low density in 6-well plates.
-
After allowing the cells to attach, they are treated with the PI3K inhibitor (e.g., Buparlisib) at various concentrations.
-
The cells are incubated for a period of 10-14 days to allow for colony formation.
-
The medium may be replaced with fresh medium containing the inhibitor at specified intervals.
-
At the end of the incubation period, the colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.
-
Colonies containing 50 or more cells are counted.
-
The plating efficiency and surviving fraction are calculated to assess the effect of the inhibitor on clonogenic survival.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PI3K inhibitors in a living organism.
Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the PI3K inhibitor (e.g., Copanlisib) via a specified route (e.g., intravenous, oral gavage) and schedule.[10] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).
-
Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Figure 2: A typical experimental workflow for evaluating PI3K inhibitors.
Caption: Preclinical evaluation of PI3K inhibitors involves a series of in vitro and in vivo experiments.
Conclusion
The choice between a selective PI3Kγ inhibitor like this compound and a pan-PI3K inhibitor for cancer therapy is highly dependent on the specific cancer type, its underlying genetic alterations, and the therapeutic strategy. Pan-PI3K inhibitors offer a broad-spectrum approach that can be effective in tumors with redundant PI3K isoform signaling. However, their utility can be limited by on-target toxicities. This compound, with its selectivity for PI3Kγ, presents a more targeted approach. Its efficacy may be more pronounced in cancers where PI3Kγ plays a dominant role, such as those with a significant inflammatory component or where modulating the immune response within the tumor microenvironment is a key therapeutic goal. Further head-to-head comparative studies in a wider range of cancer models are warranted to fully elucidate the therapeutic potential of this compound relative to the growing arsenal of pan-PI3K inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of AS-605240
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of AS-605240 with other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. This compound is a selective inhibitor of the PI3K gamma (PI3Kγ) isoform, which plays a crucial role in inflammatory and neurodegenerative processes. Understanding its performance relative to other PI3K inhibitors is vital for advancing therapeutic strategies for neurological disorders.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through the inhibition of the PI3K/Akt signaling pathway. In neurodegenerative conditions, the dysregulation of this pathway is a common feature. This compound, by selectively targeting PI3Kγ, modulates downstream signaling cascades, leading to anti-inflammatory and anti-apoptotic effects that contribute to neuronal survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of PI3K Inhibitors
While direct head-to-head studies on neuroprotection are limited, we can compare the efficacy of this compound with other well-known PI3K inhibitors, such as LY294002 (a pan-PI3K inhibitor) and Wortmannin (an irreversible pan-PI3K inhibitor), based on available data from various studies.
| Inhibitor | Selectivity | Potency (IC50) | Key Neuroprotective Findings | References |
| This compound | PI3Kγ selective | ~8 nM for PI3Kγ | Improves cognitive function and reduces oxidative stress in a rat model of Alzheimer's disease. Reduces infarct volume and neurological deficits in a rat model of embolic stroke. | [1][2][3][4][5] |
| LY294002 | Pan-Class I PI3K | ~1.4 µM | Shows neuroprotective effects in some models but its lack of selectivity can lead to off-target effects. | [6][7] |
| Wortmannin | Pan-PI3K (irreversible) | ~5 nM | Potent inhibitor, but its irreversible nature and lack of selectivity raise concerns for therapeutic use. | [8][9][10] |
Experimental Data and Protocols
In Vivo Neuroprotection: Alzheimer's Disease Model
An intracerebroventricular streptozotocin (ICV-STZ) induced sporadic Alzheimer's disease model in rats has been used to evaluate the neuroprotective effects of this compound.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in an Alzheimer's disease model.
Key Findings:
| Parameter | Control | ICV-STZ | This compound (25 mg/kg) + ICV-STZ |
| Escape Latency (s) in MWM | Decreased over time | Significantly Increased | Significantly Decreased vs. ICV-STZ |
| Brain GSH Levels (µg/mg protein) | Normal | Significantly Decreased | Significantly Increased vs. ICV-STZ |
| Brain LPO Levels (nmol/mg protein) | Normal | Significantly Increased | Significantly Decreased vs. ICV-STZ |
| Aβ Protein Expression | Low | Increased | Markedly Restored towards control |
Detailed Protocols:
-
ICV-STZ Animal Model: Male Wistar rats are anesthetized and placed in a stereotaxic apparatus. A single bilateral ICV injection of streptozotocin (3 mg/kg) dissolved in artificial cerebrospinal fluid is administered.
-
This compound Administration: this compound is administered orally at doses of 5, 15, and 25 mg/kg daily for 21 days, starting one hour before the ICV-STZ injection.
-
Morris Water Maze (MWM): The MWM test is performed to assess spatial learning and memory. The time taken to find a hidden platform (escape latency) is recorded over several days.
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected to measure levels of glutathione (GSH) and lipid peroxidation (LPO) as markers of oxidative stress.
-
Western Blotting: Brain tissue homogenates are used to determine the expression levels of amyloid-beta (Aβ) protein.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a widely used in vitro model to simulate ischemic conditions and screen for neuroprotective compounds.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of neuroprotection using an OGD model.
Detailed Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary neurons are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or other PI3K inhibitors for a specified period (e.g., 1 hour) before OGD.
-
Oxygen-Glucose Deprivation: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death (e.g., 2-6 hours).[11][12][13][14][15]
-
Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a period of time (e.g., 24 hours).
-
Cell Viability and Apoptosis Assays: Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release. Apoptosis can be quantified by measuring caspase-3 activity or using TUNEL staining.[16][17][18]
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease and stroke. Its selectivity for the PI3Kγ isoform may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-PI3K inhibitors like LY294002 and Wortmannin. The provided experimental data and protocols serve as a valuable resource for researchers aiming to further validate and compare the neuroprotective effects of this compound and other PI3K inhibitors. Further head-to-head comparative studies are warranted to definitively establish the superior efficacy of this compound in various neurodegenerative contexts.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3Kγ by AS605240 plus low-dose tissue plasminogen activator (tPA) combination improves thrombolytic therapy in a rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 18. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240 selectivity for PI3Kγ over PI3Kα, β, and δ isoforms
AS-605240 is a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K), demonstrating significant selectivity for the γ isoform over the α, β, and δ isoforms. This guide provides an objective comparison of its inhibitory activity, supported by experimental data and protocols, for researchers, scientists, and drug development professionals. Dysregulation of the PI3K/Akt/mTOR pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making isoform-selective inhibitors like this compound valuable research tools.[1][2][3][4]
Inhibitory Activity and Selectivity
The inhibitory potency of this compound against Class I PI3K isoforms is typically determined through cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for PI3Kγ. This compound is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα, and over 30-fold more selective compared to PI3Kβ and PI3Kδ.[5]
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8 [5][6][7][8] |
| PI3Kα | 60[5][6][7][8] |
| PI3Kβ | 270[5][6][8] |
| PI3Kδ | 300[5][6][8] |
Table 1: Comparative IC50 values of this compound across Class I PI3K isoforms in cell-free assays.
PI3K Signaling Pathway
The PI3K signaling pathway is a critical intracellular cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[9][10] The pathway is initiated by the activation of cell surface receptors, like receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2][11] This activation recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][11] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[2] The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1 and mTORC2.[2][11] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating the cellular response.[1][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2]
Caption: The PI3K/Akt signaling cascade.
Experimental Protocols
The selectivity of this compound was determined using in vitro PI3K lipid kinase assays, which measure the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns). The general workflow involves incubating the specific PI3K isoform with the lipid substrate, radiolabeled ATP, and varying concentrations of the inhibitor.
General Workflow: In Vitro PI3K Lipid Kinase Assay
-
Reaction Setup: Purified recombinant human PI3K isoforms (α, β, γ, or δ) are incubated in a kinase buffer at room temperature.
-
Component Addition: The reaction mixture contains lipid vesicles (PtdIns and PtdSer), γ[33P]ATP, and the inhibitor (this compound) or a vehicle control (DMSO). The concentrations of ATP and lipids are optimized for each isoform.
-
Incubation: The kinase reaction is allowed to proceed for a set duration.
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated product is quantified. For PI3Kγ, this is achieved by adding Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product and generate a detectable signal.[5]
Caption: Workflow for PI3K lipid kinase assay.
Isoform-Specific Assay Conditions:
-
PI3Kγ Assay:
-
Enzyme: 100 ng human PI3Kγ.
-
Substrates: Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer; 15 µM ATP with γ[33P]ATP.
-
Buffer: Includes 10 mM MgCl2 and 0.1% Na Cholate.[5]
-
-
PI3Kα Assay:
-
Enzyme: 60 ng PI3Kα.
-
Substrates: Lipid vesicles containing 212 µM PtdIns and 58 µM PtdSer; 89 µM ATP with γ[33P]ATP.
-
Buffer: Does not contain Na Cholate.[5]
-
-
PI3Kδ Assay:
-
Enzyme: 90 ng PI3Kδ.
-
Substrates: Lipid vesicles containing 100 µM PtdIns and 170 µM PtdSer; 65 µM ATP with γ[33P]ATP.
-
Buffer: Contains 1 mM MgCl2 and no Na Cholate. The reaction is stopped after 2 hours.[5]
-
These detailed protocols highlight the specific conditions under which the selectivity of this compound was robustly characterized, providing a clear basis for its classification as a PI3Kγ-selective inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of isoform-selective inhibitors of PI3K in a series of propeller-shaped compounds [morressier.com]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Cross-Validation of AS-605240: A Comparative Guide to a Selective PI3Kγ Inhibitor's Effects Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-605240, across various cell types. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating the PI3Kγ pathway and for professionals in the field of drug development. We will delve into the specific effects of this compound, compare its performance with alternative PI3Kγ inhibitors, and provide the necessary protocols to replicate and build upon these findings.
Introduction to this compound and the PI3Kγ Pathway
This compound is a potent and selective, ATP-competitive inhibitor of the p110γ catalytic subunit of Class IB PI3K.[1] The PI3K pathway is a critical signaling cascade involved in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and migration. The PI3Kγ isoform is predominantly expressed in leukocytes, playing a crucial role in immune and inflammatory responses, making it an attractive therapeutic target for a range of diseases, including inflammatory conditions and cancer.
Mechanism of Action of this compound
This compound exerts its effects by binding to the ATP-binding pocket of PI3Kγ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), thereby attenuating the entire signaling cascade.
Comparative Analysis of this compound and Other PI3Kγ Inhibitors
To provide a comprehensive overview, the following table compares the selectivity and potency of this compound with other notable PI3Kγ inhibitors: IPI-549 and TG100-115.
| Inhibitor | Target(s) | IC50 (PI3Kγ) | Selectivity Profile | Reference(s) |
| This compound | PI3Kγ | 8 nM | >30-fold vs PI3Kδ/β, 7.5-fold vs PI3Kα | [1] |
| IPI-549 (Eganelisib) | PI3Kγ | 16 nM | >100-fold vs other Class I PI3Ks | [2][3] |
| TG100-115 | PI3Kγ/δ | 83 nM (γ), 235 nM (δ) | Dual inhibitor, less active against PI3Kα/β | [4][5] |
Cross-Validation of this compound Effects in Different Cell Types
The following sections summarize the documented effects of this compound on various cell types, with a focus on quantitative data and direct comparisons where available.
Immune Cells
Macrophages:
This compound has been shown to modulate macrophage function significantly. In RAW264.7 macrophage-like cells, it inhibits C5a-mediated PKB/Akt phosphorylation.[6] Studies on bone marrow-derived macrophages (BMDMs) have demonstrated that this compound can suppress inflammatory responses.
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| RAW264.7 Macrophages | Western Blot | p-Akt (Ser473) | Not specified | Inhibition of C5a-induced phosphorylation | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Inflammatory response | Not specified | Suppression | Not specified |
Neutrophils:
This compound has demonstrated a significant impact on neutrophil migration, a key process in inflammation.
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| Human Neutrophils | Chemotaxis Assay | Migration towards CXCL8 | Not specified | Marked reduction in chemokinetic migration, no effect on chemotactic migration | [7] |
| Murine Neutrophils | In vivo lung injury model | Neutrophil migration | Not specified | Reduction in LPS-induced migration | [7] |
A comparative study on neutrophil recruitment showed that while this compound alone did not significantly affect CXCL1-induced neutrophil recruitment in wild-type mice, a combination with a PI3Kδ inhibitor showed significant inhibition.[8]
Bone Cells
Osteoclasts:
Recent studies have highlighted the role of this compound in bone metabolism, particularly in inhibiting osteoclast differentiation and function.
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| Bone Marrow-Derived Macrophages (BMMs) | TRAP Staining | Osteoclast formation | 1.25, 2.5, 5.0 µM | Dose-dependent inhibition | [4] |
| BMMs | Bone Resorption Assay | Resorption pit formation | 1.25, 2.5, 5.0 µM | Dose-dependent inhibition | [4] |
| BMMs | Western Blot | c-Fos and NFATc1 expression | 5 µM | Inhibition | [4] |
Osteoblasts:
Interestingly, this compound has also been shown to enhance osteoblast activity at lower concentrations.
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| MC3T3-E1 (pre-osteoblast) | ALP Staining | Osteoblast differentiation | 0.31, 0.62, 1.25 µM | Enhanced differentiation | Not specified |
Cancer Cells
The effects of this compound in cancer cells appear to be context-dependent, with some studies showing anti-proliferative effects.
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| Canine DLBCL (CLBL-1) | Proliferation Assay | Cell proliferation | High concentrations | Anti-proliferative effects | [9] |
| Breast Cancer Cells (MDA-MB-231) | Migration/Invasion Assay | Cell migration and invasion | Not specified | TG100-115 (a PI3Kγ/δ inhibitor) significantly decreased migration and invasion | [10] |
A comparative review of various PI3K inhibitors in cancer suggests that the genomic context of the cancer cells is a critical determinant of their sensitivity to different inhibitors.[11][12]
Experimental Protocols
Cell Migration (Transwell) Assay
This protocol is a generalized procedure for assessing cell migration in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
Cell suspension of interest
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Prepare a single-cell suspension in serum-free medium.
-
Add medium containing a chemoattractant to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a duration appropriate for the cell type (typically 2-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the fixed cells.
-
Wash the inserts to remove excess stain.
-
Count the number of stained cells in several microscopic fields to determine the extent of migration.[13][14][15]
Western Blotting for Akt Phosphorylation
This protocol outlines the key steps for detecting the phosphorylation status of Akt, a downstream target of PI3Kγ.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[16][17]
Conclusion
This compound is a well-characterized, selective inhibitor of PI3Kγ with diverse effects across a range of cell types, primarily impacting immune and bone cell functions. Its ability to modulate cell migration, differentiation, and inflammatory responses underscores its therapeutic potential. When compared to other PI3Kγ inhibitors like IPI-549 and TG100-115, this compound exhibits a distinct selectivity profile that researchers should consider for their specific applications. The provided experimental protocols offer a foundation for further investigation into the nuanced roles of PI3Kγ and the development of novel therapeutic strategies targeting this critical signaling pathway. As with any targeted inhibitor, the cellular context and the specific experimental conditions are paramount in determining the ultimate biological outcome.
References
- 1. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IPI-549 - Chemietek [chemietek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peakproteins.com [peakproteins.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. nacalai.com [nacalai.com]
A Comparative Analysis of AS-605240 (PI3Kγ Inhibitor) and Idelalisib (PI3Kδ Inhibitor) in Autoimmunity
An Objective Guide for Researchers and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and motility. Within the immune system, the Class I PI3K isoforms, particularly PI3Kγ and PI3Kδ, play pivotal roles in the activation and function of leukocytes. Their restricted expression in hematopoietic cells makes them attractive therapeutic targets for a range of inflammatory and autoimmune diseases.[1][2][3][4]
This guide provides a comparative analysis of two specific inhibitors: AS-605240, a selective inhibitor of PI3Kγ, and Idelalisib (CAL-101), a selective inhibitor of PI3Kδ. We will objectively compare their mechanisms, biochemical potency, and efficacy in preclinical models of autoimmunity, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Different Nodes in Immune Signaling
This compound and Idelalisib both function as ATP-competitive inhibitors but target different Class I PI3K isoforms, which are activated by distinct upstream signals and regulate different immune cell functions.[5][6]
-
This compound (PI3Kγ Inhibition): PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), which respond to chemokines.[7] This positions PI3Kγ as a crucial mediator of myeloid cell (e.g., neutrophils, macrophages) migration and inflammatory responses.[1][2] By inhibiting PI3Kγ, this compound effectively blocks the downstream activation of Akt (Protein Kinase B), thereby interfering with chemotaxis and the production of inflammatory mediators.[5][8]
-
Idelalisib (PI3Kδ Inhibition): PI3Kδ is predominantly activated downstream of receptor tyrosine kinases, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[6][7] This makes PI3Kδ essential for the development, survival, and activation of lymphocytes. Idelalisib's inhibition of PI3Kδ potently disrupts BCR signaling, leading to apoptosis in malignant B-cells and modulating T-cell function.[6][9][10]
The differential roles of PI3Kγ and PI3Kδ in the immune system are visualized in the signaling pathway below.
Data Presentation: Potency and Selectivity
A key differentiator for kinase inhibitors is their potency and selectivity against the target isoform versus other related isoforms. This compound is highly selective for PI3Kγ, while Idelalisib is exceptionally selective for PI3Kδ.
| Compound | Target Isoform | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kγ | IC50 (nM) vs. PI3Kδ |
| This compound | PI3Kγ | 60[5][8][11] | 270[5][8][11] | 8 [5][8][11] | 300[5][8][11] |
| Idelalisib (CAL-101) | PI3Kδ | 8,600[12][13][14] | 4,000[12][13][14] | 2,100[12][13][14] | 2.5 - 19 [12][13][15][16] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Data compiled from cell-free kinase assays.
Comparative Efficacy in Preclinical Autoimmune Models
Both inhibitors have demonstrated efficacy in various animal models of autoimmune disease, reflecting the distinct but complementary roles of PI3Kγ and PI3Kδ in pathogenesis.
| Preclinical Model | This compound (PI3Kγ Inhibition) | Idelalisib (PI3Kδ Inhibition) / PI3Kδ Deficiency |
| Rheumatoid Arthritis (RA) | In mouse models of collagen-induced arthritis (CIA), this compound significantly suppressed joint inflammation, cartilage erosion, and neutrophil infiltration.[17] At a dose of 50 mg/kg, it substantially reduced clinical and histological signs of joint inflammation.[8] | PI3Kδ is broadly implicated in RA pathogenesis through its role in B and T cells.[18] While direct studies with Idelalisib in RA models are less common, the rationale for its use is strong given its impact on lymphocyte function.[18] |
| Systemic Lupus Erythematosus (SLE) | In the MRL-lpr mouse model of lupus, this compound treatment reduced glomerulonephritis, autoantibody production, and extended lifespan.[1] Dual PI3Kγ/δ inhibition has also shown benefits.[1][19] | PI3Kδ gain-of-function mutations can lead to autoantibody generation.[19] Inhibition of PI3Kδ is expected to be beneficial by targeting autoreactive B cells.[2][19] |
| Type 1 Diabetes (T1D) | This compound prevented and reversed autoimmune diabetes in NOD mice.[20][21] It suppressed autoreactive T-cell proliferation and inflammatory cytokine production (e.g., IFN-γ, IL-6, IL-17) while promoting the expansion of regulatory T cells (Tregs).[2][20] | Inhibition of PI3Kδ can lead to a decrease in the number and function of Tregs, which could potentially exacerbate autoimmunity.[22][23][24] This represents a key difference and potential liability compared to PI3Kγ inhibition. |
| General Inflammation | This compound effectively reduces neutrophil chemotaxis in models of peritonitis, with an ED50 of 9.1 mg/kg.[5][8] | Idelalisib reduces pro-inflammatory cytokines like IL-6 and IL-10 and alters chemokine signaling, blocking adhesion of tumor cells to the stroma.[9][25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for an in vitro kinase assay and an in vivo autoimmune model.
Protocol 1: In Vitro PI3K Lipid Kinase Assay
This assay measures the potency and selectivity of an inhibitor against purified PI3K isoforms.
Methodology:
-
Preparation: A kinase reaction buffer is prepared containing 10 mM MgCl2, 1 mM DTT, and lipid vesicles with phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer).[5]
-
Enzyme Addition: A specific amount of purified human recombinant PI3K enzyme (e.g., 100 ng of PI3Kγ) is added to the buffer.[5]
-
Inhibitor Incubation: The test compound (this compound or Idelalisib) is added in a dose-response range and incubated with the enzyme. A DMSO control is run in parallel.
-
Reaction Initiation: The kinase reaction is started by the addition of an ATP solution containing radiolabeled γ-[33P]ATP.[5]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Termination: The reaction is stopped, and the resulting phosphorylated lipid product (PIP3) is captured, often using neomycin-coated Scintillation Proximity Assay (SPA) beads which bind to PIP3.[5]
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Analysis: The data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a gold standard for evaluating therapeutics for rheumatoid arthritis.[26]
Methodology:
-
Animal Model: Genetically susceptible mouse strains, such as DBA/1, are used.
-
Immunization (Day 0): Mice are immunized via an intradermal injection at the base of the tail with an emulsion of Type II collagen and Complete Freund's Adjuvant (CFA).[26][27] This serves as the primary immunization to trigger an autoimmune response against collagen, a major component of cartilage.[26]
-
Booster Immunization (Day 21): A booster injection, typically of Type II collagen in Incomplete Freund's Adjuvant (IFA), is administered to amplify the immune response.
-
Disease Onset and Monitoring: Arthritis development, characterized by paw swelling and redness, typically begins around day 24-28. Animals are monitored daily and scored for disease severity based on a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).
-
Therapeutic Intervention: Treatment with the test compound (e.g., this compound at 50 mg/kg, orally) or vehicle control is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).[8]
-
Endpoint Analysis: At the end of the study (e.g., Day 40-50), animals are euthanized. Paws are collected for:
-
Histopathological Analysis: To assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood serum can be analyzed for levels of autoantibodies (anti-collagen IgG) and inflammatory cytokines.
-
Conclusion
The selective inhibition of PI3Kγ and PI3Kδ presents two distinct strategies for the treatment of autoimmune diseases.
-
This compound (PI3Kγ inhibition) appears particularly promising for diseases dominated by myeloid cell infiltration and inflammation, such as rheumatoid arthritis.[17] Its ability to suppress autoreactive T-cells while promoting Tregs suggests a favorable immunomodulatory profile for conditions like Type 1 Diabetes.[20][21]
-
Idelalisib (PI3Kδ inhibition) offers a potent mechanism for targeting diseases driven by B-cell hyperactivity and autoantibody production, such as lupus and certain aspects of rheumatoid arthritis.[2][19] However, its clinical use has been associated with significant autoimmune-like toxicities, including colitis and hepatotoxicity, which may be linked to its detrimental effect on Treg populations.[22][23][24][28]
The choice between targeting PI3Kγ or PI3Kδ depends on the specific immunopathology of the disease . Furthermore, the potential for dual PI3Kγ/δ inhibitors offers another therapeutic avenue that may provide broader efficacy by targeting both the innate (myeloid) and adaptive (lymphoid) arms of the immune response.[2][19] Future research should focus on direct, head-to-head comparisons in multiple autoimmune models to further delineate the optimal therapeutic strategy.
References
- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openrheumatologyjournal.com [openrheumatologyjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 20. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Idelalisib given front-line for treatment of chronic lymphocytic leukemia causes frequent immune-mediated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Idelalisib reduces regulatory T cells and activates T helper 17 cell differentiation in relapsed refractory patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 27. Autoimmunity models | Study of Autoimmune Diseases | CRO [oncodesign-services.com]
- 28. ashpublications.org [ashpublications.org]
AS-605240: A Comparative Guide to its Anti-Inflammatory Properties in Primary Cells
For researchers and professionals in drug development, understanding the efficacy and mechanism of action of specific inhibitors is paramount. This guide provides an objective comparison of AS-605240, a selective PI3Kγ inhibitor, and its anti-inflammatory properties in primary cells, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a potent, ATP-competitive, and orally active inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the signaling pathways of immune cells.[1][2] Its selectivity for the γ-isoform makes it a valuable tool for dissecting the specific roles of this kinase in inflammatory responses.[1][3] Studies have demonstrated its efficacy in suppressing inflammation in various preclinical models, including rheumatoid arthritis, lupus, and gout.[1][4] The primary mechanism of its anti-inflammatory action involves the inhibition of leukocyte migration and the reduction of pro-inflammatory cytokine production.[4][5]
Comparative Efficacy and Selectivity
This compound exhibits marked selectivity for the PI3Kγ isoform. A comparison with other PI3K inhibitors highlights its specific activity profile. For instance, in a model of gout, the anti-inflammatory effects of this compound were comparable to those of GSK045, a selective PI3Kδ inhibitor, suggesting that neutrophils can utilize either isoform to sustain their presence in inflamed tissues.[4] Interestingly, a pan-PI3K inhibitor did not offer additional anti-inflammatory benefits in the same model, underscoring the predominant role of the γ and δ isoforms in this context.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a common alternative, providing a clear comparison of their potency and selectivity.
| Compound | Target | IC50 (in vitro assay) | Effective Concentration/Dose | Key Findings in Primary Cells/Models |
| This compound | PI3Kγ | 8 nM[1][3] | 0.09 µM (Inhibition of PKB phosphorylation in RAW264 cells)[6] | Reduces neutrophil recruitment and IL-1β levels in a dose-dependent manner.[4] |
| PI3Kα | 60 nM[1][3] | 50 mg/kg (Suppresses joint inflammation in mouse arthritis model)[3] | Inhibits inflammatory factor expression in reactive astrocytes.[5] | |
| PI3Kβ | 270 nM[1][3] | 10-50 mg/kg (Reduces neutrophil chemotaxis in mouse peritonitis model)[3][7] | Suppresses RANKL-induced osteoclast differentiation in primary bone marrow macrophages.[8][9] | |
| PI3Kδ | 300 nM[1][3] | |||
| GSK045 | PI3Kδ | Not specified in sources | 50 µM (in vivo gout model)[4] | Reduced neutrophil migration and IL-1β levels to a similar extent as this compound.[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PI3K/Akt signaling pathway. In immune cells, activation of G-protein-coupled receptors (GPCRs) by chemokines leads to the activation of PI3Kγ. This results in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B or PKB). The activation of this pathway is crucial for cellular processes such as chemotaxis, proliferation, and survival. By blocking PI3Kγ, this compound prevents the formation of PIP3, thereby inhibiting Akt activation and subsequent inflammatory responses.[6][8]
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to confirm the anti-inflammatory properties of this compound in primary cells.
In Vitro Osteoclast Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of osteoclasts, which are involved in inflammatory bone loss.[8][10]
-
Cell Isolation: Isolate primary bone marrow macrophages (BMMs) from the femur and tibia of C57BL/6 mice.[11]
-
Cell Culture: Culture BMMs in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of M-CSF.
-
Differentiation Induction: After 24 hours, replace the medium with a differentiation medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM). Refresh the medium every two days.
-
Analysis:
-
TRAP Staining: After 6 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.[8][11]
-
RT-qPCR: Extract total RNA and perform real-time quantitative PCR to measure the expression of osteoclast-related genes, such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.[8][10]
-
Western Blotting: Lyse cells to extract proteins and perform Western blotting to assess the phosphorylation status of Akt and the expression levels of downstream transcription factors like c-Fos and NFATc1.[9]
-
Chemotaxis Assay (Adapted from in vivo models)
This workflow outlines how to assess the impact of this compound on primary immune cell migration, a critical inflammatory process.
-
Primary Cell Isolation: Isolate primary neutrophils or macrophages from mouse bone marrow or peritoneal lavage.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or similar microplate-based system with a porous membrane (e.g., 5-8 µm pores).
-
Procedure:
-
Add a chemoattractant (e.g., MCP-1, C5a, RANTES) to the lower chamber.
-
Pre-incubate the isolated primary cells with various concentrations of this compound or vehicle control (DMSO).
-
Add the pre-incubated cells to the upper chamber.
-
Incubate for a period sufficient to allow migration (e.g., 1-3 hours).
-
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for testing the anti-inflammatory effects of this compound on primary cells.
Caption: A generalized experimental workflow for evaluating this compound in primary cells.
Conclusion
The available data strongly confirm the anti-inflammatory properties of this compound in primary cells. Its high selectivity for PI3Kγ allows for the targeted inhibition of inflammatory pathways, primarily through the suppression of the PI3K/Akt axis. This leads to reduced immune cell migration and a decrease in the production of key pro-inflammatory mediators. Compared to broader-spectrum PI3K inhibitors, this compound offers a more specific tool for studying and potentially treating inflammatory conditions where the PI3Kγ isoform plays a central role. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate its efficacy in various primary cell-based models.
References
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The Inhibition of Phosphoinositide-3 Kinases Induce Resolution of Inflammation in a Gout Model [frontiersin.org]
- 5. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), has demonstrated significant therapeutic potential across a range of preclinical models. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. By presenting quantitative data in a structured format and visualizing key biological pathways, this document aims to offer an objective resource for researchers evaluating this compound for further investigation.
In Vitro Efficacy of this compound
This compound exhibits high selectivity for the PI3Kγ isoform. In cell-free assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 8 nM for PI3Kγ, showing significantly less activity against other Class I PI3K isoforms.[1][2][3] This selectivity is crucial for minimizing off-target effects.
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8 | - |
| PI3Kα | 60 | 7.5-fold |
| PI3Kβ | 270 | 33.75-fold |
| PI3Kδ | 300 | 37.5-fold |
Data sourced from cell-free kinase assays.[1][2][3]
The in vitro efficacy of this compound extends to various cell-based assays, where it effectively inhibits downstream signaling pathways and cellular processes modulated by PI3Kγ.
Table 2: In Vitro Functional Activity of this compound
| Cell Type/Assay | Effective Concentration | Observed Effect |
| RAW 264.7 Macrophages | IC50 = 90 nM | Inhibition of C5a-mediated PKB (Akt) phosphorylation.[1][2] |
| Bone Marrow-Derived Macrophages (BMMs) | < 5.0 µM | Inhibition of RANKL-induced osteoclast differentiation.[4][5][6] |
| MC3T3-E1 Pre-osteoblasts | < 1.25 µM | Enhancement of osteoblast differentiation.[4][5][6] |
| NIH3T3 Fibroblasts | 10 µM | Suppression of Angiotensin II-induced cell proliferation.[7] |
| Autoreactive CD4+ T-cells | Dose-dependent | Suppression of proliferation.[8] |
| M. tuberculosis-infected RAW 264.7 cells | Not specified | Reduction of intracellular bacterial counts, increased TNF-α, decreased IL-1β.[1] |
In Vivo Efficacy of this compound
The promising in vitro profile of this compound translates to significant efficacy in various animal models of disease, demonstrating its potential as a therapeutic agent for inflammatory, autoimmune, and neurodegenerative conditions.
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Rheumatoid Arthritis | Mouse | 50 mg/kg, oral | Suppressed joint inflammation and damage in collagen-induced arthritis.[1][2] |
| Peritonitis | Mouse | ED50 = 9.1 mg/kg | Reduced RANTES-induced neutrophil chemotaxis.[1][2] |
| Type 1 Diabetes | NOD Mouse | 30 mg/kg/day, intraperitoneal | Prevented and reversed autoimmune diabetes, suppressed T-cell activation, and induced regulatory T-cells.[8] |
| Osteoporosis | OVX Mouse | 20 mg/kg, every 3 days | Inhibited ovariectomy-induced bone loss and enhanced osteoblast activity.[3][4][5] |
| Alzheimer's Disease-like Dementia | Rat | 5, 15, and 25 mg/kg | Improved cognitive impairment and attenuated oxidative stress markers in a streptozotocin-induced model.[9] |
| Mycobacterial Infection | Mouse | Not specified | Bacteriostatic effect in the lungs and bactericidal effect in the spleens of M. tuberculosis-infected mice.[1] |
| Obesity-Induced Diabetes | ob/ob Mouse | 10-30 mg/kg | Lowered blood glucose levels and improved insulin sensitivity.[1] |
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
To determine the IC50 values, purified human PI3K isoforms were incubated with a kinase buffer containing MgCl2, β-glycerophosphate, DTT, Na3VO4, and ATP (with γ[33P]ATP for detection), and lipid vesicles containing PtdIns and PtdSer. The reaction was initiated in the presence of varying concentrations of this compound or DMSO as a control. The kinase reaction was stopped by the addition of Neomycin-coated Scintillation Proximity Assay (SPA) beads, and the radioactivity was measured to quantify kinase activity.[1]
In Vivo Ovariectomy (OVX)-Induced Osteoporosis Model
Female C57BL/6 mice (8-weeks-old) underwent bilateral ovariectomy. Four weeks post-surgery, mice were administered this compound (20 mg/kg) or a vehicle control (PBS) intraperitoneally every three days for four weeks. Femurs were then harvested, fixed, and analyzed by micro-computed tomography (micro-CT) to assess bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th). Histological analysis with H&E and TRAP staining was also performed.[3][4][10][11]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
AS-605240 Demonstrates Potent Anti-Inflammatory Effects in Preclinical Arthritis Models
A comprehensive analysis of preclinical data reveals the therapeutic potential of AS-605240, a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, in mitigating joint inflammation and damage in established mouse models of rheumatoid arthritis. The orally active small-molecule has shown significant efficacy in both lymphocyte-dependent and lymphocyte-independent models of the disease, suggesting a broad mechanism of action targeting key inflammatory pathways.
This compound has been extensively evaluated in collagen-induced arthritis (CIA) and anti-collagen antibody-induced arthritis (αCII-IA), two well-established preclinical models that mimic different aspects of human rheumatoid arthritis.[1][2] In these studies, this compound consistently demonstrated a reduction in clinical signs of arthritis, including paw swelling and joint inflammation, as well as protection against cartilage and bone erosion.[1] The therapeutic effects are attributed to its specific inhibition of PI3Kγ, a key enzyme in the signaling cascade of immune cells, particularly in mediating neutrophil chemotaxis.[1][2]
Comparative Efficacy in Preclinical Models
The efficacy of this compound has been quantified across different experimental settings, showcasing its potency and dose-dependent effects. The following tables summarize the key quantitative data from studies in collagen-induced arthritis (CIA) and αCII-induced arthritis models.
In Vitro and In Vivo Potency of this compound
| Parameter | Value | Cell/Model System | Reference |
| PI3Kγ IC50 | 0.008 µM | In vitro enzyme assay | [1] |
| Cellular IC50 (PKB phosphorylation) | 0.09 µM | RAW264 mouse macrophages | [1] |
| ED50 (RANTES-induced neutrophil recruitment) | 9.1 mg/kg | Peritoneal recruitment model | [1] |
| ED50 (Thioglycollate-induced peritonitis) | 10 mg/kg | Peritonitis model | [1] |
Therapeutic Efficacy of this compound in Arthritis Models
| Model | Treatment Protocol | Key Findings | Reference |
| αCII-Induced Arthritis (αCII-IA) | 50 mg/kg orally, therapeutic (after arthritis onset) | Substantially reduced clinical and histological signs of joint inflammation, similar to effects in PI3Kγ deficient mice. | [1] |
| Collagen-Induced Arthritis (CIA) | Not specified in snippets | Suppressed the progression of joint inflammation and damage. | [1] |
Mechanism of Action: Targeting the PI3Kγ Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as an ATP-competitive inhibitor of PI3Kγ.[1][3] This inhibition blocks the downstream signaling cascade that is crucial for the function of various immune cells. In the context of arthritis, the inhibition of PI3Kγ by this compound leads to impaired neutrophil migration to the inflamed joints, a critical step in the pathogenesis of the disease.[1][2]
References
Safety Operating Guide
Proper Disposal of AS-605240: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for AS-605240, a potent and selective PI3Kγ inhibitor, intended for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is necessary to prevent harm to personnel and the environment. The primary recommendation is the engagement of a licensed professional waste disposal service for the final disposition of this material[1][2].
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. The contaminated absorbent material must then be collected and placed in a sealed container for disposal as hazardous waste. Following product recovery, the spill area should be thoroughly cleaned with a suitable solvent (e.g., alcohol) and then flushed with water[1].
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Labeling:
-
The waste container must be accurately and legibly labeled with its contents, including the full chemical name ("this compound") and any relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Provide the disposal company with a complete and accurate description of the waste, including the SDS for this compound.
-
The recommended method of disposal for this type of chemical waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[2].
-
Experimental Protocol Considerations
For researchers utilizing this compound in experimental settings, it is crucial to incorporate waste management into the experimental design.
Working Solutions: Prepare only the required amount of this compound solution for your experiment to minimize waste.
Quantitative Data Summary
| Property | Value | Source |
| Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Environmental Hazard | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service | [1][2] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling AS-605240
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for the potent and selective PI3Kγ inhibitor, AS-605240. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in solid or dissolved form, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Chemotherapy-rated gloves (ASTM D6978)[1] - Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double chemotherapy-rated gloves (ASTM D6978)[1] - Impermeable disposable gown with closed front and knit cuffs[1] - Safety glasses with side shields or chemical splash goggles - N95 or higher rated respirator (if not handled in a containment hood) |
| Solution Preparation and Handling | - Double chemotherapy-rated gloves (ASTM D6978)[1] - Impermeable disposable gown with closed front and knit cuffs[1] - Chemical splash goggles |
| In Vitro and In Vivo Dosing | - Chemotherapy-rated gloves (ASTM D6978)[1] - Lab coat - Safety glasses |
| Spill Cleanup | - Double chemotherapy-rated gloves (ASTM D6978)[1] - Impermeable disposable gown[1] - Chemical splash goggles - N95 or higher rated respirator |
| Waste Disposal | - Chemotherapy-rated gloves (ASTM D6978)[1] - Lab coat - Safety glasses |
Note: All PPE should be donned and doffed in a designated area to prevent the spread of contamination. Hands must be washed thoroughly with soap and water after removing gloves.
Operational Plan: Handling and Storage
This compound is a potent inhibitor and requires careful handling to ensure accuracy in experiments and personnel safety.
Storage:
-
Solid Form: The lyophilized powder should be stored at -20°C and is stable for at least 12 months.[2] It is supplied as a pink to reddish solid.[2]
-
Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[2][3]
Solution Preparation:
-
To prepare a stock solution, reconstitute the lyophilized powder with DMSO.[2]
-
For in vivo studies, further dilutions can be made. A common protocol involves preparing a suspended solution for oral or intraperitoneal injection. For example, a 2.5 mg/mL suspension can be made by mixing a DMSO stock solution with PEG300, Tween-80, and saline.[4]
-
For cell-based assays, further dilutions can be made in the appropriate assay buffer.[2]
Administration:
-
For in vivo experiments, this compound has been administered via intraperitoneal (i.p.) injection and oral gavage (p.o.).[4]
-
For cell-based assays, the compound is added to the cell culture medium at the desired final concentration.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, gloves, gowns, and bench paper should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols and Data
This compound is a potent and selective inhibitor of PI3Kγ with an IC50 of 8 nM.[4][5][6] Its selectivity is over 30-fold for PI3Kδ and PI3Kβ, and 7.5-fold for PI3Kα.[4][5][6]
In Vitro Kinase Assay
Methodology: The inhibitory activity of this compound on PI3K isoforms is determined using a kinase assay with purified recombinant enzymes. The general steps are as follows:
-
Incubate the respective PI3K isoform (e.g., human PI3Kγ) with a kinase buffer containing ATP and lipid vesicles (e.g., PtdIns and PtdSer).[5]
-
Add this compound at various concentrations or a vehicle control (DMSO).[5]
-
Initiate the kinase reaction and allow it to proceed for a set time (e.g., 2 hours).[5]
-
Stop the reaction and quantify the amount of phosphorylated product, often using a scintillation proximity assay (SPA).[5]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data:
| Target | IC50 (nM) |
| PI3Kγ | 8[5][6][7] |
| PI3Kα | 60[5][7] |
| PI3Kβ | 270[5][7] |
| PI3Kδ | 300[5][7] |
Cell-Based Assays: PKB/Akt Phosphorylation
Methodology: This assay measures the ability of this compound to inhibit the downstream signaling of PI3K in a cellular context.
-
Culture cells (e.g., RAW264.7 mouse macrophages) and serum-starve them for a few hours.[5]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[5]
-
Stimulate the cells with an agonist that activates the PI3K pathway (e.g., C5a or MCP-1) for a short period (e.g., 5 minutes).[5]
-
Lyse the cells and determine the levels of phosphorylated PKB/Akt (at Ser473) using methods like ELISA or Western blotting with a phospho-specific antibody.[5]
Quantitative Data:
| Cell Line / Model | Assay | IC50 (µM) |
| RAW264.7 macrophages | C5a-mediated PKB phosphorylation | 0.09[4][5] |
Visualizations
Signaling Pathway of PI3Kγ Inhibition by this compound
Caption: this compound inhibits PI3Kγ, blocking PIP3 production and downstream Akt signaling.
Experimental Workflow for In Vivo Study
Caption: Workflow for evaluating the efficacy of this compound in an animal model of disease.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
